Trovafloxacin (Standard)
Description
TROVAFLOXACIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for bacterial disease and has 1 investigational indication.
Propriétés
IUPAC Name |
7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPSKSLAZQPAKQ-SOSAQKQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041145 | |
| Record name | Trovafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trovafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.04e-02 g/L | |
| Record name | Trovafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trovafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
147059-72-1 | |
| Record name | Trovafloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trovafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trovafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TROVAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F388J00UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trovafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Trovafloxacin's Inhibition of Topoisomerase IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trovafloxacin, a fluoronaphthyridone antibiotic, exhibits potent antibacterial activity primarily by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] This technical guide provides an in-depth exploration of the molecular pathway through which trovafloxacin inhibits topoisomerase IV, a critical enzyme for bacterial DNA replication and chromosome segregation.[2][3] The guide details the mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and provides visual representations of the core pathways and experimental workflows.
Mechanism of Action: Trovafloxacin and Topoisomerase IV
Trovafloxacin's bactericidal action stems from its ability to interrupt the normal catalytic cycle of topoisomerase IV.[2][3] Topoisomerase IV is essential for decatenating interlinked daughter chromosomes following DNA replication, a crucial step for proper cell division.[2][3]
The key steps in the inhibition pathway are as follows:
-
Binding to the Topoisomerase IV-DNA Complex: Trovafloxacin does not bind to the enzyme or DNA alone but rather to the transient covalent complex formed between topoisomerase IV and the DNA substrate.[4]
-
Formation of a Ternary Complex: The drug intercalates into the DNA at the site of cleavage, forming a stable ternary complex consisting of topoisomerase IV, DNA, and trovafloxacin.[4][5] This complex is stabilized by a water-metal ion bridge, a characteristic feature of quinolone-topoisomerase interactions.[4]
-
Inhibition of DNA Re-ligation: The presence of trovafloxacin in this complex physically obstructs the re-ligation of the cleaved DNA strands.[6] This leads to an accumulation of double-strand breaks in the bacterial chromosome.
-
Induction of Cell Death: The accumulation of these DNA double-strand breaks triggers the bacterial SOS response and ultimately leads to programmed cell death.[4]
Trovafloxacin has demonstrated greater potency against Gram-positive bacteria compared to earlier fluoroquinolones.[3] In many of these pathogens, including Streptococcus pneumoniae and Enterococcus faecalis, topoisomerase IV is the primary target of trovafloxacin.[5][7][8]
Quantitative Data on Trovafloxacin Activity
The inhibitory activity of trovafloxacin against topoisomerase IV and its whole-cell antibacterial efficacy can be quantified through various assays. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Activity of Trovafloxacin Against Purified Topoisomerase IV
| Bacterial Species | Assay Type | Trovafloxacin Potency | Comparator Potency | Reference |
| Staphylococcus aureus | DNA Cleavage Assay | At least 5 times more potent than ciprofloxacin, sparfloxacin, levofloxacin, or pefloxacin in stimulating topoisomerase IV-mediated DNA cleavage. | - | |
| Streptococcus pneumoniae | Decatenation Inhibition | More active in inhibiting topoisomerase IV than DNA gyrase. Potency ranked: clinafloxacin > trovafloxacin > sparfloxacin > ciprofloxacin. | - | [7] |
| Enterococcus faecalis | Decatenation Inhibition | Topoisomerase IV is the primary target. | IC50 for Topo IV (µg/mL): Ciprofloxacin (9.30), Levofloxacin (8.49), Sparfloxacin (19.1) | [5] |
Note: Specific IC50 values for trovafloxacin against purified topoisomerase IV from S. pneumoniae and S. aureus were not consistently available in the reviewed literature. The data presented reflects relative potency.
Table 2: Minimum Inhibitory Concentrations (MIC) of Trovafloxacin
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae (penicillin-susceptible) | - | ≤ 0.25 | [1] |
| Streptococcus pneumoniae (penicillin-resistant) | - | ≤ 0.25 | [1] |
| Streptococcus pneumoniae (overall) | 0.064 | 0.125 | [9][10] |
| Enterococcus faecalis (vancomycin-susceptible) | 0.25 | 8 | [11] |
| Enterococcus faecalis (vancomycin-resistant) | 0.25 | 16 | [11] |
| Enterococcus faecalis (overall) | 0.25 | - | [9] |
| Enterococcus faecium | 1 | 16 | [11] |
| Staphylococcus aureus (methicillin-susceptible) | 0.032 | - | [9] |
| Staphylococcus aureus (methicillin-resistant, ciprofloxacin-resistant) | 1 | 4 | [8] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to characterize the inhibition of topoisomerase IV by trovafloxacin.
Topoisomerase IV DNA Cleavage Assay
This assay is fundamental to demonstrating the mechanism of action of quinolone antibiotics, which stabilize the covalent enzyme-DNA complex.
Objective: To determine the ability of trovafloxacin to stimulate and stabilize the formation of a cleavable complex between topoisomerase IV and plasmid DNA.
Materials:
-
Purified bacterial topoisomerase IV (ParC and ParE subunits)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Trovafloxacin stock solution (in a suitable solvent like DMSO)
-
5X Cleavage Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 0.5 mg/mL BSA)
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
DNA Loading Dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL final volume:
-
4 µL of 5X Cleavage Assay Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)
-
1 µL of trovafloxacin solution at various concentrations (or solvent control)
-
x µL of purified topoisomerase IV (pre-titrated to determine the optimal amount for cleavage)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Trapping the Cleavage Complex: Stop the reaction and trap the covalent complex by adding 2 µL of 10% SDS, followed by a brief vortex.
-
Protein Digestion: Add 1 µL of Proteinase K and incubate at 50°C for 30-60 minutes to digest the topoisomerase IV.
-
Agarose Gel Electrophoresis: Add DNA loading dye to each sample and load onto a 1% agarose gel containing ethidium bromide. Run the gel in TAE buffer until adequate separation of DNA forms is achieved.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The amount of linearized plasmid DNA is indicative of the formation of the cleavable complex. Quantify the band intensities to determine the concentration-dependent effect of trovafloxacin.
Topoisomerase IV DNA Decatenation Assay
This assay measures the catalytic activity of topoisomerase IV and its inhibition by compounds like trovafloxacin.
Objective: To assess the inhibitory effect of trovafloxacin on the decatenation activity of topoisomerase IV.
Materials:
-
Purified bacterial topoisomerase IV
-
Kinetoplast DNA (kDNA) - a network of catenated DNA circles
-
Trovafloxacin stock solution
-
5X Decatenation Assay Buffer (e.g., 250 mM Tris-HCl pH 7.9, 50 mM MgCl₂, 500 mM KCl, 5 mM DTT, 2.5 mg/mL BSA)
-
10 mM ATP solution
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL final volume:
-
4 µL of 5X Decatenation Assay Buffer
-
2 µL of kDNA (e.g., 200 ng)
-
1 µL of trovafloxacin solution at various concentrations (or solvent control)
-
2 µL of 10 mM ATP
-
x µL of purified topoisomerase IV (pre-titrated to determine the optimal amount for decatenation)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in TAE buffer.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well. The degree of inhibition is determined by the reduction in the amount of decatenated product in the presence of trovafloxacin.
Broth Microdilution MIC Assay
This is a standard method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Objective: To determine the MIC of trovafloxacin against various bacterial strains.
Materials:
-
Bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Trovafloxacin stock solution
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Drug Dilution: Prepare a serial two-fold dilution of trovafloxacin in CAMHB in the 96-well plate to cover a clinically relevant concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of trovafloxacin that completely inhibits visible growth of the bacteria as detected by the naked eye or a plate reader.
Visualizing the Pathway and Workflows
The following diagrams, generated using the DOT language, illustrate the core concepts and experimental procedures discussed in this guide.
References
- 1. In-vitro and in-vivo activity of trovafloxacin against Streptococcus pneumoniae [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Trovafloxacin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Fluoroquinolones inhibit preferentially Streptococcus pneumoniae DNA topoisomerase IV than DNA gyrase native proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activities of Trovafloxacin Compared with Those of Other Fluoroquinolones against Purified Topoisomerases and gyrA and grlA Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of the new fluoroquinolone trovafloxacin (CP-99,219) against DNA gyrase and topoisomerase IV mutants of Streptococcus pneumoniae selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. antibiotics.toku-e.com [antibiotics.toku-e.com]
Trovafloxacin chemical structure and properties
An In-depth Technical Guide to the Chemical Structure and Properties of Trovafloxacin
Introduction
Trovafloxacin is a synthetic, broad-spectrum antibacterial agent belonging to the fluoronaphthyridone class, which is related to the fluoroquinolones.[1] It was developed for its potent activity against a wide range of Gram-positive, Gram-negative, and anaerobic microorganisms.[2][3] The bactericidal action of trovafloxacin stems from its ability to inhibit essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are involved in DNA replication, transcription, and repair.[1][4][5] Despite its potent antimicrobial activity, trovafloxacin was withdrawn from the market due to concerns about hepatotoxicity.[6][7] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Identification
Trovafloxacin is chemically known as (1α, 5α, 6α)-7-(6-amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.[1][6] A key structural feature is the novel (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system at the C-7 position.[3][7] The molecule also possesses a 1,8-naphthyridine nucleus, which distinguishes it from many other quinolone derivatives.[1] Trovafloxacin was often used as its mesylate salt, trovafloxacin mesylate.[1][8]
| Identifier | Value | Reference |
| IUPAC Name | 7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-[1][4] naphthyridine-3-carboxylic acid | [6] |
| CAS Number | 147059-72-1 | [5][6][9][10] |
| CAS Number (Mesylate Salt) | 147059-75-4 | [8][11] |
| Molecular Formula | C20H15F3N4O3 | [4][6][12] |
| Molecular Formula (Mesylate Salt) | C20H15F3N4O3·CH4O3S | [11] |
| Molecular Weight | 416.36 g/mol | [4][6][12] |
| Molecular Weight (Mesylate Salt) | 512.46 g/mol | [1][8][11] |
Physicochemical Properties
Trovafloxacin is a zwitterionic molecule. Its physicochemical properties, including acidity, basicity, and lipophilicity, are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The mesylate salt is a white to off-white powder.[1]
| Property | Value | Reference |
| pKa (Carboxylic Acid) | 5.41 - 5.87 | [4][13] |
| pKa (Amino Group) | 8.09 - 9.44 | [4][13] |
| logP | 0.14 - 0.86 | [14] |
| Water Solubility (Mesylate Salt) | 25.62 mg/mL (50 mM) | |
| DMSO Solubility (Mesylate Salt) | 51.25 mg/mL (100 mM) | |
| Melting Point (Mesylate Salt) | 253–256 °C (decomposes) | [7] |
| Polar Surface Area | 99.76 Ų | [4] |
| Rotatable Bond Count | 3 | [4] |
Mechanism of Action
The antibacterial effect of trovafloxacin is bactericidal and results from the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[1][5]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for initiating DNA replication and transcription.
-
Topoisomerase IV: This enzyme plays a vital role in the partitioning of chromosomal DNA into daughter cells during bacterial cell division.[1][5]
Trovafloxacin stabilizes the complex formed between these enzymes and the bacterial DNA, which ultimately inhibits DNA synthesis. In Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus, topoisomerase IV is often the primary target.[15][16] In contrast, DNA gyrase is typically the primary target in many Gram-negative bacteria.[15]
Experimental Protocols
Synthesis of Trovafloxacin
The synthesis of trovafloxacin is a multi-step process. A key component is the synthesis of the (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane moiety. A patented method involves the following key steps:[6][7]
-
Cycloaddition: The process begins with a 1,3-dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline, forming a pyrrazolidine intermediate.[6]
-
Pyrolysis: The intermediate undergoes pyrolysis, leading to the loss of nitrogen and the formation of the desired cyclopropylpyrrolidine ring structure.[6]
-
Functional Group Manipulation: The ester group is saponified to a carboxylic acid. A Curtius rearrangement, using diphenylphosphoryl azide (DPPA), converts the acid to an isocyanate, which is then protected as a tert-butoxycarbonyl (Boc) derivative.[6]
-
Deprotection: The carbobenzyloxy (Cbz) protecting group is removed via catalytic hydrogenation to yield the secondary amine.[6]
-
Coupling: The resulting amine is coupled with a 7-chloro or 7-fluoronaphthyridone core, such as ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, via nucleophilic aromatic substitution.[6][7]
-
Final Deprotection/Hydrolysis: The Boc protecting group and the ethyl ester are removed, typically with acid treatment (e.g., methanesulfonic acid), to yield the final trovafloxacin product, often as a mesylate salt.[7]
Analysis by High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC method has been developed for the quantification of trovafloxacin in biological matrices like serum and urine.[17]
1. Sample Preparation (Solid-Phase Extraction):
-
Objective: To extract trovafloxacin from the biological matrix and remove interfering substances.
-
Protocol:
-
Condition a C18 solid-phase extraction (SPE) cartridge.
-
Load the serum or urine sample onto the cartridge.
-
Wash the cartridge to remove unbound components.
-
Elute trovafloxacin and the internal standard using an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[17]
-
2. Chromatographic Separation:
-
Objective: To separate trovafloxacin from other components in the prepared sample.
-
Instrumentation & Conditions:
-
Column: C18 stationary phase.[17]
-
Mobile Phase: A mixture of 0.04 M H3PO4, acetonitrile, tetrabutylammonium hydroxide, and 0.005 M dibutyl amine phosphate reagent (e.g., in a ratio of 83:16.85:0.05:0.1, v/v), with the pH adjusted to 3.[17]
-
Detection: UV absorbance at 275 nm.[17]
-
Internal Standard: A methyl derivative of trovafloxacin is typically used for accurate quantification.[17]
-
3. Quantification:
-
Objective: To determine the concentration of trovafloxacin in the sample.
-
Protocol:
-
Generate a calibration curve using standards of known trovafloxacin concentrations.
-
The peak area ratio of trovafloxacin to the internal standard is plotted against concentration.
-
The concentration in unknown samples is determined by interpolation from this linear calibration curve. The method has shown linearity in the range of 0.1 to 20.0 µg/mL.[17]
-
References
- 1. drugs.com [drugs.com]
- 2. Trovafloxacin | TargetMol [targetmol.com]
- 3. The chemistry and biological profile of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Trovafloxacin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trovafloxacin - Wikipedia [en.wikipedia.org]
- 7. Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Trovafloxacin 98 HPLC 147059-75-4 [sigmaaldrich.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. scbt.com [scbt.com]
- 12. TROVAFLOXACIN | 147059-72-1 [chemicalbook.com]
- 13. academic.oup.com [academic.oup.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Trovafloxacin Metabolism and Major Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trovafloxacin, a broad-spectrum fluoronaphthyridone antibiotic, undergoes metabolism primarily through Phase II conjugation reactions, with minimal contribution from oxidative pathways. This technical guide provides a comprehensive overview of the metabolic fate of trovafloxacin, detailing its major metabolites, quantitative excretion data, and the experimental protocols employed for their characterization. The document is intended to serve as a detailed resource for professionals in drug development and research, offering insights into the absorption, distribution, metabolism, and excretion (ADME) profile of trovafloxacin. All quantitative data are summarized in structured tables for clarity, and key experimental workflows and metabolic pathways are visualized using diagrams to facilitate understanding.
Introduction
Trovafloxacin is a synthetic antibacterial agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. Its metabolism is characterized by conjugation, leading to the formation of several key metabolites. Understanding the metabolic profile of trovafloxacin is crucial for a complete assessment of its pharmacokinetics and safety. This guide delves into the core aspects of its biotransformation.
Metabolic Pathways of Trovafloxacin
The metabolism of trovafloxacin is dominated by Phase II conjugation reactions, specifically glucuronidation and N-acetylation. Oxidative metabolism plays a minimal role in its clearance.[1][2] The primary metabolic pathways result in the formation of an ester glucuronide and an N-acetyl metabolite.[1][2] Minor metabolites, including a diacid, hydroxycarboxylic acid, and sulfamate, have also been identified in urine and feces in small quantities.[1]
The following diagram illustrates the major metabolic pathways of trovafloxacin.
Quantitative Data on Trovafloxacin Metabolism
The excretion of trovafloxacin and its metabolites has been quantified in human studies. Approximately 50% of an oral dose is excreted unchanged, with 43% in the feces and 6% in the urine.[2] The major metabolites are the ester glucuronide, found predominantly in urine, and the N-acetyl metabolite, primarily excreted in feces.[1][3]
Table 1: Excretion of Trovafloxacin and its Metabolites in Humans (% of Administered Dose) [1][3]
| Analyte | Urine | Feces |
| Unchanged Trovafloxacin | 6% | 43% |
| Ester Glucuronide | 13% | - |
| N-acetyl Metabolite | - | 9% |
| Minor Metabolites | <4% | <4% |
Table 2: Circulating Metabolites of Trovafloxacin in Human Serum (% of Total Radioactivity) [4]
| Metabolite | Percentage of Total Radioactivity |
| Unchanged Trovafloxacin | 55% |
| Trovafloxacin Glucuronide | 22% |
| N-acetyltrovafloxacin | Minor amounts |
| N-acetyltrovafloxacin Glucuronide | Minor amounts |
Experimental Protocols
In Vivo Metabolism Studies in Humans
A study investigating the metabolism and excretion of trovafloxacin involved the administration of a single 200 mg oral dose of [14C]trovafloxacin to four healthy male volunteers.[4]
-
Sample Collection: Urine and feces were collected for 240 hours post-dose. Blood samples were drawn at various time points to determine serum concentrations.[4]
-
Sample Analysis:
-
Total radioactivity in urine, feces, and serum was measured by liquid scintillation counting.[4]
-
Urine and fecal samples were analyzed by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) to characterize the metabolites.[4]
-
The quantity of each metabolite was determined using a radioactivity detector in conjunction with the LC/MS/MS system.[4]
-
In Vitro Glucuronidation Assay
The role of specific UDP-glucuronosyltransferase (UGT) isoforms in trovafloxacin metabolism has been investigated using human liver microsomes and recombinant UGT enzymes.[1]
-
Enzyme Sources: Pooled human liver microsomes and microsomes from cells expressing individual human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A9).[1]
-
Incubation Conditions:
-
A typical incubation mixture contains human liver microsomes (or recombinant UGTs), trovafloxacin at various concentrations, and the cofactor UDP-glucuronic acid (UDPGA) in a buffered solution.[1]
-
The reaction is initiated by the addition of UDPGA and incubated at 37°C.[1]
-
The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile.[5]
-
-
Analysis: The formation of the trovafloxacin acyl-glucuronide is quantified by a validated analytical method, typically HPLC or LC-MS/MS.[1]
Analytical Methodology for Trovafloxacin and Metabolites
A common analytical technique for the quantification of trovafloxacin and its metabolites in biological matrices is reversed-phase high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection.[2][6]
-
Sample Preparation: Solid-phase extraction is a frequently used method for extracting trovafloxacin from serum and urine.[2][6] Protein precipitation with a cold organic solvent like acetonitrile is also employed, particularly for plasma and urine samples.[5]
-
Chromatographic Conditions (Example):
-
Mass Spectrometry: LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of metabolites. Electrospray ionization (ESI) in positive mode is typically used.[5]
Visualized Workflows
General Workflow for Preclinical Pharmacokinetic Studies
The following diagram outlines a typical experimental workflow for determining the pharmacokinetic profile of trovafloxacin in preclinical animal models.
Workflow for LC-MS/MS Analysis of Trovafloxacin Metabolites
This diagram illustrates a more detailed workflow for the analysis of trovafloxacin and its metabolites using LC-MS/MS.
Conclusion
The metabolism of trovafloxacin is well-characterized, with conjugation being the predominant pathway of elimination. The major metabolites, the ester glucuronide and N-acetyl metabolite, have been identified and quantified in human excretion studies. The experimental protocols outlined in this guide provide a framework for the analysis of trovafloxacin and its metabolites in various biological matrices. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals, offering a comprehensive understanding of the metabolic disposition of trovafloxacin.
References
- 1. UDP-glucuronosyltransferase (UGT) 1A1 mainly contributes to the glucuronidation of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 4. Excretion and metabolism of trovafloxacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Trovafloxacin: A Comprehensive Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetic profile and bioavailability of trovafloxacin, a fluoroquinolone antibiotic. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data from human and preclinical studies, detailed experimental methodologies, and visual representations of key processes.
Executive Summary
Trovafloxacin is characterized by excellent oral bioavailability and is primarily eliminated through nonrenal pathways. Metabolism is dominated by Phase II conjugation reactions, with minimal involvement of the cytochrome P450 system.[1] This profile suggests a low potential for drug-drug interactions related to oxidative metabolism. The drug exhibits a long elimination half-life, allowing for once-daily dosing.[2][3]
Pharmacokinetic Profile
Trovafloxacin demonstrates predictable and linear pharmacokinetics.[4] Key parameters are summarized below, comparing oral and intravenous administration in humans.
Data Presentation: Pharmacokinetic Parameters in Humans
Table 1: Single-Dose Pharmacokinetics of Trovafloxacin in Healthy Adult Volunteers
| Parameter | 100 mg Oral | 200 mg Oral | 300 mg Oral | 100 mg IV (as Alatrofloxacin) | 200 mg IV (as Alatrofloxacin) | 300 mg IV (as Alatrofloxacin) |
| Cmax (mg/L) | 1.0 ± 0.3[4] | 2.2[5] | 2.9 ± 0.4[4] | 1.8[6] | 2.3[6] | 4.3[6] |
| AUC (mg·h/L) | - | 30.4[5] | - | - | 34.7[5] | - |
| Tmax (h) | ~1[4] | 1.4[5] | ~1[4] | End of infusion[6] | End of infusion[6] | End of infusion[6] |
| Half-life (h) | 9.2 ± 1.2[4] | ~11[5] | 10.5 ± 1.4[4] | 10.4[6] | 12.3[6] | 10.8[6] |
| CL (mL/min/kg) | - | - | - | 1.32[5] | - | - |
| Vdss (L/kg) | - | - | - | 1.13[5] | - | - |
| Urinary Excretion (unchanged) | 5.3%[4] | ~5%[5] | 5.3%[4] | ~10%[6] | - | ~10%[6] |
| Data presented as mean ± standard deviation where available. | ||||||
| IV administration is of the prodrug alatrofloxacin, which is rapidly converted to trovafloxacin.[6] |
Table 2: Bioavailability and Protein Binding of Trovafloxacin
| Parameter | Value | Species |
| Absolute Oral Bioavailability | ~88%[1][3][7] | Human |
| Effect of Food on Bioavailability | Not clinically significant[5] | Human |
| Plasma Protein Binding | ~76% (concentration-independent)[1] | Human |
Absorption and Bioavailability
Trovafloxacin is well-absorbed from the gastrointestinal tract following oral administration.[1] The absolute bioavailability is approximately 88% in healthy subjects.[1][3][7] Studies in patients with AIDS have shown a similar mean absolute bioavailability of 91%, indicating that the disease state does not significantly alter absorption.[8][9]
The presence of food in the gastrointestinal tract does not have a clinically significant effect on the overall bioavailability of trovafloxacin.[5] While a standard breakfast may delay the time to peak concentration (Tmax) and slightly reduce the peak concentration (Cmax), the total drug exposure (AUC) remains largely unchanged.[5]
However, co-administration with products containing multivalent cations, such as antacids with magnesium and aluminum hydroxide, ferrous sulfate, and sucralfate, can significantly reduce the systemic exposure to trovafloxacin.[7][10] Intravenous morphine has also been shown to decrease trovafloxacin's AUC and Cmax.[7][10]
Distribution
Trovafloxacin exhibits a mean plasma protein binding of approximately 76%, which is independent of drug concentration.[1] Animal studies and human tissue concentration measurements have demonstrated that trovafloxacin penetrates well into various tissues.[11][12] Positron Emission Tomography (PET) studies in humans using [18F]Trovafloxacin have shown significant penetration into all peripheral organs, with particularly high peak concentrations observed in the liver, pancreas, kidney, lung, and spleen.[11]
Metabolism and Excretion
The primary route of elimination for trovafloxacin is nonrenal, with metabolism and subsequent excretion in feces and urine.[13][14] Approximately 50% of an oral dose is excreted as unchanged drug, with 43% in the feces and 6% in the urine.[1]
Metabolic Pathways
Trovafloxacin is metabolized primarily through Phase II conjugation reactions.[14][15] The role of cytochrome P450 oxidative metabolism is minimal.[1] The major metabolic pathways identified are:
-
Glucuronidation: The ester glucuronide is a major metabolite found in urine, accounting for about 13% of the administered dose.[1]
-
N-acetylation: The N-acetyl metabolite is found in the feces (9% of the dose) and serum (2.5% of the dose).[1]
-
Other Minor Pathways: Minor metabolites, including diacid, hydroxycarboxylic acid, and sulfamate conjugates, have been identified in both urine and feces in small amounts (<4% of the dose).[1]
The following diagram illustrates the primary metabolic pathways of trovafloxacin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [Pharmacokinetics of trovafloxacin: its clinical significance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trovafloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple-dose pharmacokinetics and safety of trovafloxacin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral bioavailability of trovafloxacin with and without food in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, alatrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Oral bioavailability and pharmacokinetics of trovafloxacin in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Pharmacokinetics of [18F]Trovafloxacin in Healthy Human Subjects Studied with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The chemistry and biological profile of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacokinetics and metabolism of single oral doses of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Excretion and metabolism of trovafloxacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Trovafloxacin's Activity Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of trovafloxacin, a fluoronaphthyridone antibiotic, against a range of clinically significant Gram-positive bacteria. Trovafloxacin demonstrated potent activity against many Gram-positive organisms, including strains resistant to other classes of antibiotics. This document summarizes key quantitative data, details the experimental protocols for susceptibility testing, and illustrates the underlying mechanisms of action and resistance. Although trovafloxacin was withdrawn from the market due to hepatotoxicity, its potent Gram-positive spectrum remains of scientific interest.[1][2]
Quantitative In Vitro Activity
The in vitro potency of trovafloxacin against key Gram-positive pathogens has been extensively documented. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a comparative overview of its activity. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Table 1: In Vitro Activity of Trovafloxacin against Staphylococcus aureus
| Organism | Trovafloxacin MIC (µg/mL) | Comparator MIC (µg/mL) |
| Range | MIC50 | |
| Methicillin-susceptible S. aureus (MSSA) | 0.05 - 0.08 | 0.08 |
| Methicillin-resistant S. aureus (MRSA) | 0.08 | 0.08 |
| Quinolone-resistant S. aureus | - | 1 |
Data compiled from studies employing broth microdilution and agar dilution methods.[3][4]
Table 2: In Vitro Activity of Trovafloxacin against Streptococcus pneumoniae
| Organism | Trovafloxacin MIC (µg/mL) | Comparator MICs (µg/mL) |
| Range | MIC50 | |
| Penicillin-susceptible S. pneumoniae | ≤0.25 | 0.094 |
| Penicillin-resistant S. pneumoniae | ≤0.25 | - |
Trovafloxacin's activity was maintained against penicillin-resistant strains.[5][6][7]
Table 3: In Vitro Activity of Trovafloxacin against Enterococcus Species
| Organism | Trovafloxacin MIC (µg/mL) | Comparator MIC (µg/mL) |
| Range | MIC50 | |
| Enterococcus faecalis | - | - |
| Enterococcus faecium (vancomycin-resistant) | 0.5 - 32 | - |
Trovafloxacin was generally more active than ciprofloxacin against enterococci.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of trovafloxacin against Gram-positive bacteria, based on widely accepted standards.
Broth Microdilution Method
This method determines the MIC in a liquid medium using 96-well microtiter plates.
2.1.1. Materials
-
Trovafloxacin analytical standard powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2.1.2. Protocol
-
Preparation of Trovafloxacin Stock Solution: Prepare a stock solution of trovafloxacin in a suitable solvent as recommended by the manufacturer.
-
Preparation of Microdilution Plates: Perform serial two-fold dilutions of the trovafloxacin stock solution in CAMHB directly in the wells of the 96-well plates to achieve the desired concentration range. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.10).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well is typically 100 µL.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: The MIC is the lowest concentration of trovafloxacin that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader.
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium.
2.2.1. Materials
-
Trovafloxacin analytical standard powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Inoculum replicating device (optional)
-
Incubator (35°C ± 2°C)
2.2.2. Protocol
-
Preparation of Trovafloxacin-Agar Plates:
-
Prepare a series of trovafloxacin stock solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 1 part of each trovafloxacin stock solution to 9 parts of molten MHA to create a series of plates with two-fold dilutions of the antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a growth control plate containing no antibiotic.
-
-
Inoculum Preparation: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation: Spot-inoculate a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each trovafloxacin-containing and control agar plate. This delivers a final inoculum of approximately 10⁴ CFU per spot. An inoculum replicating device can be used to test multiple isolates simultaneously.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: The MIC is the lowest concentration of trovafloxacin that inhibits the visible growth of the bacteria on the agar surface.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of trovafloxacin.
Caption: Workflow for MIC Determination.
Mechanism of Action and Resistance
Trovafloxacin exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication. Resistance primarily develops through mutations in the genes encoding these target enzymes.
Caption: Trovafloxacin's Mechanism and Resistance.
References
- 1. testinglab.com [testinglab.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. protocols.io [protocols.io]
- 4. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. dokumen.pub [dokumen.pub]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
Trovafloxacin's Potent Activity Against Anaerobic Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trovafloxacin, a fluoroquinolone antibiotic, has demonstrated significant in vitro and in vivo activity against a broad spectrum of anaerobic microorganisms. This technical guide provides an in-depth analysis of its efficacy, detailing its mechanism of action, summarizing key quantitative data on its activity, and providing comprehensive experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and the management of anaerobic infections.
Introduction
Anaerobic bacteria are a significant cause of a wide range of human infections, including intra-abdominal infections, skin and soft-tissue infections, and gynecologic infections. The treatment of these infections can be challenging due to the fastidious nature of the organisms and the increasing prevalence of antimicrobial resistance. Trovafloxacin emerged as a promising agent with enhanced activity against these difficult-to-treat pathogens. This document will explore the core data and methodologies related to trovafloxacin's anti-anaerobic properties.
Mechanism of Action
Trovafloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, and repair. By binding to these enzymes, trovafloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. This mechanism is distinct from that of many other antibiotic classes, meaning there is no cross-resistance between trovafloxacin and agents like penicillins, cephalosporins, aminoglycosides, macrolides, and tetracyclines.[1]
The inhibition of DNA gyrase and topoisomerase IV by trovafloxacin triggers a cascade of events within the bacterial cell, including the induction of the SOS response, a global response to DNA damage.[2]
In Vitro Activity
Numerous studies have evaluated the in vitro susceptibility of a wide array of anaerobic bacteria to trovafloxacin. The data consistently demonstrate its potent activity against clinically important anaerobes.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for trovafloxacin against various anaerobic genera. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Table 1: Trovafloxacin Activity against Gram-Negative Anaerobic Bacilli
| Organism (Number of Isolates) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Bacteroides fragilis group (497) | ≤0.03 - 4 | 0.12 | 1.0 | [3] |
| Bacteroides fragilis (91) | ≤0.015 - 0.5 | 0.25 | 0.5 | [4] |
| Other B. fragilis group (130) | ≤0.015 - 8 | 0.5 | 2.0 | [4] |
| Prevotella spp. (49) | ≤0.015 - 2 | 0.25 | 1.0 | [4] |
| Porphyromonas spp. (15) | ≤0.015 - 0.5 | 0.125 | 0.25 | [4] |
| Fusobacterium spp. (62) | ≤0.015 - 4 | 0.25 | 2.0 | [4] |
Table 2: Trovafloxacin Activity against Gram-Positive Anaerobic Bacteria
| Organism (Number of Isolates) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Peptostreptococcus spp. (75) | - | - | 0.5 | |
| Gram-Positive Bacilli (151) | - | - | 4.0 | |
| Clostridium difficile | - | - | - | |
| Clostridium perfringens (61) | ≤0.015 - >128 | 0.25 | 2.0 | [4] |
| Gram-Positive non-spore-forming rods (35) | ≤0.015 - 4 | 0.25 | 2.0 | [4] |
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which are the recognized standard for antimicrobial susceptibility testing of anaerobic bacteria.[5][6]
Wadsworth Agar Dilution Method
This method is considered the reference standard for MIC determination of anaerobic bacteria.
Detailed Steps:
-
Media Preparation: Prepare Brucella agar supplemented with 5% laked sheep blood, 1 µg/mL vitamin K1, and 5 µg/mL hemin. Autoclave and cool to 48-50°C in a water bath.
-
Antimicrobial Preparation: Prepare a stock solution of trovafloxacin powder in its recommended solvent.
-
Plate Preparation: Perform two-fold serial dilutions of the trovafloxacin stock solution and add to molten agar to achieve the desired final concentrations. Pour the agar into Petri dishes and allow to solidify.
-
Inoculum Preparation: Subculture the anaerobic isolates onto a non-selective agar medium and incubate in an anaerobic atmosphere for 24 to 48 hours. Prepare a bacterial suspension in a suitable broth to match the turbidity of a 0.5 McFarland standard.
-
Inoculation: Using a multipoint replicator, inoculate the antibiotic-containing agar plates with 1 to 2 µL of each bacterial suspension.
-
Incubation: Incubate the plates in an anaerobic chamber or jar at 35-37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of trovafloxacin that completely inhibits visible growth. A faint haze or a single colony is disregarded.
-
Quality Control: Concurrently test reference strains with known trovafloxacin MICs, such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741, to ensure the accuracy of the results.[7]
Broth Microdilution Method
This method is a more practical alternative for clinical laboratories.
Detailed Steps:
-
Media Preparation: Use a supplemented anaerobic broth medium, such as Brucella broth with hemin and vitamin K1.
-
Plate Preparation: Dispense the broth into 96-well microtiter plates. Prepare serial two-fold dilutions of trovafloxacin directly in the wells of the microtiter plates.
-
Inoculum Preparation: Prepare an inoculum of the anaerobic isolate in a suitable broth, adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Inoculate the microtiter plates with the prepared bacterial suspension.
-
Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of trovafloxacin that shows no visible turbidity.
-
Quality Control: Include appropriate quality control strains in each run.
In Vivo Activity
Animal models are crucial for evaluating the efficacy of antimicrobial agents in a setting that mimics human infections. A commonly used model for assessing activity against anaerobic bacteria is the rat intra-abdominal abscess model.[1][8][9]
Rat Intra-Abdominal Abscess Model
This model simulates a polymicrobial intra-abdominal infection.
Detailed Steps:
-
Inoculum Preparation: Prepare a standardized inoculum containing a clinically relevant anaerobe (e.g., Bacteroides fragilis) and a facultative anaerobe (e.g., Escherichia coli). The bacteria are mixed with a sterile adjuvant, such as barium sulfate, and encapsulated in gelatin.
-
Surgical Procedure: Anesthetize the rats and, under aseptic conditions, make a midline abdominal incision. Implant the gelatin capsule containing the bacterial inoculum into the peritoneal cavity.
-
Treatment: At a predetermined time post-infection, begin treatment with trovafloxacin administered via an appropriate route (e.g., oral gavage or subcutaneous injection). A control group should receive the vehicle alone.
-
Monitoring: Observe the animals daily for signs of illness, and record mortality.
-
Evaluation: At the end of the treatment period, euthanize the surviving animals. Perform a necropsy to assess the extent of intra-abdominal abscess formation. Collect abscess material and peritoneal fluid for quantitative bacteriology to determine the reduction in bacterial load in the treated group compared to the control group.
Conclusion
Trovafloxacin exhibits excellent in vitro activity against a wide range of clinically significant anaerobic bacteria. Its potent bactericidal action, mediated through the inhibition of DNA gyrase and topoisomerase IV, makes it an effective agent against these pathogens. The standardized methodologies outlined in this guide provide a framework for the continued evaluation of trovafloxacin and other antimicrobial agents against anaerobic microorganisms. The data and protocols presented here underscore the importance of robust preclinical evaluation in the development of new therapies for anaerobic infections.
References
- 1. sofislife.com [sofislife.com]
- 2. The SOS Response Master Regulator LexA Is Associated with Sporulation, Motility and Biofilm Formation in Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 4. In vitro activities of trovafloxacin against 557 strains of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Markerless Deletions in the Nosocomial Pathogen Clostridium difficile by Induction of DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Methods of measuring susceptibility of anaerobic bacteria to trovafloxacin, including quality control parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Intra-Abdominal Abscesses in Rats: Development of an Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Intra-Abdominal Abscesses in Rats: Quantitative Bacteriology of Infected Animals - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Context of Trovafloxacin Clinical Trials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical context surrounding the clinical trials of trovafloxacin, a broad-spectrum fluoroquinolone antibiotic. Trovafloxacin, marketed as Trovan, demonstrated potent activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] However, its promising clinical profile was ultimately overshadowed by post-marketing reports of severe hepatotoxicity, leading to significant restrictions on its use and its eventual withdrawal from the market.[3][4] This guide delves into the key clinical trials that defined its development, the experimental protocols employed, and the underlying mechanistic pathways of both its efficacy and its unfortunate toxicity.
Quantitative Data Summary from Key Clinical Trials
The following tables summarize the quantitative data from pivotal clinical trials of trovafloxacin across various indications. These trials were instrumental in establishing the drug's efficacy profile against a range of infectious diseases.
Table 1: Complicated Intra-Abdominal Infections
| Study Identifier/Reference | Trial Phase | Patient Population | Treatment Arms | Sample Size (Clinically Evaluable) | Clinical Success/Cure Rate | Key Adverse Events |
| Trovafloxacin Surgical Group (1998)[3][5] | III | Adults with complicated intra-abdominal infections requiring surgical intervention | 1. Alatrofloxacin (IV) followed by Trovafloxacin (oral) | 156 | 83% (Cure or Improvement) | Comparable to comparator |
| 2. Imipenem/Cilastatin (IV) followed by Amoxicillin/Clavulanic acid (oral) | 152 | 84% (Cure or Improvement) | Diarrhea reported more frequently in this group[1] |
Table 2: Gynecologic and Pelvic Infections
| Study Identifier/Reference | Trial Phase | Patient Population | Treatment Arms | Sample Size (Clinically Evaluable) | Clinical Success/Cure Rate | Key Adverse Events |
| Trovafloxacin Surgical Group[6] | III | Women with acute pelvic infections (post-operative, postpartum, or post-abortion) | 1. Alatrofloxacin (IV) followed by Trovafloxacin (oral) | 107 | 90% | Comparable to comparator |
| 2. Cefoxitin (IV) followed by Amoxicillin/Clavulanic acid (oral) | 119 | 86% | Not specified in detail |
Table 3: Community-Acquired Pneumonia (CAP)
| Study Identifier/Reference | Trial Phase | Patient Population | Treatment Arms | Sample Size | Clinical Success/Cure Rate | Key Adverse Events |
| Peleman et al. (2000)[7] | Not specified | 17 adults with severe CAP | Trovafloxacin 200 mg orally once daily for 10 days | 17 | >90% (implied by other sources)[8] | Not specified in detail |
| Unspecified Pfizer Trials[9] | Not specified | Hospitalized patients with CAP | 1. Sequential Alatrofloxacin (IV) and Trovafloxacin (oral) | Not specified | Comparable to comparators | Not specified in detail |
| 2. Sequential IV Ciprofloxacin/Ampicillin and oral Ciprofloxacin/Amoxicillin | Not specified | |||||
| 3. Sequential IV Ceftriaxone and Cefpodoxime (with or without erythromycin) | Not specified |
Table 4: Nosocomial Pneumonia
| Study Identifier/Reference | Trial Phase | Patient Population | Treatment Arms | Sample Size (Clinically Evaluable) | Clinical Success/Cure Rate | Key Adverse Events |
| NDA 20-759[10] | III | Adults with nosocomial pneumonia | 1. Alatrofloxacin/Trovafloxacin | 88 | 77%[8] | Comparable to comparator |
| 2. Ciprofloxacin | 103 | Not specified | Not specified in detail |
Table 5: Kano, Nigeria Meningitis Trial (1996)
| Study Identifier/Reference | Trial Phase | Patient Population | Treatment Arms | Sample Size | Mortality Rate | Reported Long-Term Sequelae |
| Pfizer Kano Trial[4][11][12][13] | III (conducted as an "open-label randomized study") | ~200 children with meningococcal meningitis | 1. Trovafloxacin (oral) | ~100 | 5% (5 deaths) | Blindness, deafness, paralysis, brain damage[4][12] |
| 2. Ceftriaxone (intramuscular) | ~100 | 6% (6 deaths) | Not specified in detail |
Experimental Protocols of Key Clinical Trials
Complicated Intra-Abdominal Infections Trial Protocol[3][5]
-
Study Design: A prospective, multicenter, double-blind, randomized controlled trial.
-
Inclusion Criteria: Patients with a documented complicated intra-abdominal infection requiring surgical intervention.
-
Exclusion Criteria: Not detailed in the provided search results.
-
Treatment Regimens:
-
Trovafloxacin Arm: Intravenous alatrofloxacin (300 mg daily) followed by oral trovafloxacin (200 mg daily).
-
Comparator Arm: Intravenous imipenem/cilastatin (1 g thrice daily) followed by oral amoxicillin/clavulanic acid (500 mg thrice daily).
-
-
Duration of Therapy: Up to 14 days.
-
Efficacy Assessment: Clinical response (cure or improvement) was assessed at the end of therapy and at a follow-up on day 30.
Gynecologic and Pelvic Infections Trial Protocol[6]
-
Study Design: A prospective, multicenter, double-blind, randomized study.
-
Inclusion Criteria: Patients with a clinical diagnosis of acute pelvic infection, including post-operative, postpartum, or post-abortion infections.
-
Exclusion Criteria: Not detailed in the provided search results.
-
Treatment Regimens:
-
Trovafloxacin Arm: Intravenous alatrofloxacin followed by oral trovafloxacin.
-
Comparator Arm: Intravenous cefoxitin followed by oral amoxicillin/clavulanic acid.
-
-
Duration of Therapy: A maximum of 14 days.
-
Primary Endpoint: Clinical response to therapy at the follow-up on day 30.
Kano, Nigeria Meningitis Trial Protocol (1996)[11][12][14]
-
Study Design: Described as a Phase III, open-label, randomized study conducted during a meningitis epidemic.
-
Inclusion Criteria: Children (average age of ten years) with clinical signs of cerebrospinal meningitis.
-
Exclusion Criteria: Not detailed in the provided search results.
-
Treatment Regimens:
-
Trovafloxacin Arm: Oral trovafloxacin administered to approximately 99-100 children.
-
Comparator Arm: Intramuscular ceftriaxone administered to approximately 100-101 children. The dosage of ceftriaxone was reportedly lower than the standard recommendation.[13]
-
-
Duration of Therapy: Five consecutive days.
-
Efficacy Assessment: The primary outcome measured was the case fatality rate. Long-term follow-up for sequelae was reportedly not conducted by the trial sponsors.[13]
-
Ethical Considerations: This trial was highly controversial, with allegations of a lack of informed consent from parents or guardians and the use of a forged ethics approval letter.[4][12][13]
Visualizing Molecular and Experimental Pathways
Mechanism of Action of Trovafloxacin
Trovafloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][14] These enzymes are critical for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, trovafloxacin prevents the uncoiling of supercoiled DNA, leading to a disruption of these vital cellular processes and ultimately bacterial cell death.
Caption: Mechanism of action of Trovafloxacin.
Signaling Pathway of Trovafloxacin-Induced Hepatotoxicity
The hepatotoxicity of trovafloxacin is a complex process believed to involve an idiosyncratic inflammatory response.[15] Studies suggest that trovafloxacin sensitizes hepatocytes to the cytotoxic effects of tumor necrosis factor-alpha (TNF-α).[16][17] This co-exposure leads to prolonged activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), ultimately triggering caspase-mediated apoptosis.[16] Trovafloxacin may also inhibit protective autophagy, further enhancing its cytotoxic effects in the presence of inflammatory signals like TNF-α.[18]
Caption: Trovafloxacin-induced hepatotoxicity signaling.
Experimental Workflow of a Trovafloxacin Clinical Trial
The clinical development of an antibiotic like trovafloxacin follows a structured workflow designed to assess its safety and efficacy in a controlled manner. This process, from patient screening to data analysis, is crucial for regulatory approval and for understanding the drug's clinical utility.
Caption: Trovafloxacin clinical trial workflow.
References
- 1. Treatment of complicated intra-abdominal infections: comparison of the tolerability and safety of intravenous/oral trovafloxacin versus intravenous imipenem/cilastatin switching to oral amoxycillin/clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trovafloxacin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trovafloxacin in the treatment of intra-abdominal infections: results of a double-blind, multicenter comparison with imipenem/cilastatin. Trovafloxacin Surgical Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trovafloxacin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of acute gynecologic infections with trovafloxacin. Trovafloxacin Surgical Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trovafloxacin Concentrations in Airway Fluids of Patients with Severe Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trovafloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trovafloxacin: New Fluoroquinolone Antibacterial |… | Clinician.com [clinician.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. circare.org [circare.org]
- 12. Ethics: Case Study 2: The TrovanTrial (trovafloxacin trial) (1996) | EUPATI Open Classroom [learning.eupati.eu]
- 13. Abdullahi v. Pfizer, Inc. - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Idiosyncratic Drug-Induced Liver Injury and the Role of Inflammatory Stress with an Emphasis on an Animal Model of Trovafloxacin Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trovafloxacin-induced Replication Stress Sensitizes HepG2 Cells to Tumor Necrosis Factor-alpha-induced Cytotoxicity Mediated by Extracellular Signal-regulated Kinase and Ataxia Telangiectasia and Rad3-related - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trovafloxacin Enhances TNF-Induced Inflammatory Stress and Cell Death Signaling and Reduces TNF Clearance in a Murine Model of Idiosyncratic Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TNFα enhances trovafloxacin-induced in vitro hepatotoxicity by inhibiting protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Trovafloxacin Market Withdrawal: A Technical Deep Dive into the Core Reasons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trovafloxacin (marketed as Trovan) was a broad-spectrum fluoroquinolone antibiotic that received initial approval from the U.S. Food and Drug Administration (FDA) in late 1997. Despite its potent antimicrobial activity, it was withdrawn from the market within a few years due to an unacceptable risk of severe, idiosyncratic hepatotoxicity. This technical guide provides an in-depth analysis of the reasons behind trovafloxacin's market withdrawal, focusing on the clinical and preclinical data, the proposed mechanisms of liver injury, and the experimental approaches used to investigate this serious adverse drug reaction. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the challenges of predicting and mitigating drug-induced liver injury (DILI).
Introduction
The market withdrawal of trovafloxacin stands as a significant case study in post-marketing drug safety and the complexities of idiosyncratic drug-induced liver injury (DILI). While preclinical studies and initial clinical trials did not raise major alarms about severe liver toxicity, post-marketing surveillance revealed a concerning number of cases of acute liver failure, leading to liver transplantation and death.[1][2] This guide will dissect the evidence that led to the ultimate removal of trovafloxacin from widespread clinical use, providing a detailed examination of the available data and the scientific investigations into its toxicological profile.
Data Presentation: A Quantitative Overview of Trovafloxacin's Hepatotoxicity
The evidence for trovafloxacin-induced hepatotoxicity is primarily derived from post-marketing surveillance data. While pre-marketing clinical trials involving approximately 7,000 patients did not report any cases of liver failure, a closer look at the data from both preclinical and clinical phases reveals signals that, in retrospect, were indicative of potential liver-related issues.[2]
Preclinical Toxicology Data
Preclinical animal studies did show some evidence of hepatotoxicity, although the findings were not considered prohibitive for the drug's initial approval.[3]
| Species | Study Duration | Findings | Reference |
| Rat | 6 months | A dose-related increase in the incidence of minimal to mild 'fatty change' was observed in the livers of male rats across all trovafloxacin dose groups. This indicated that a no-observed-effect level (NOEL) for this finding was not established. | [3] |
| Dog | 6 months | In one study, hepatocellular vacuolar degeneration and necrosis were seen in two of eight dogs at higher doses, accompanied by elevated liver enzymes. In a second study, three of sixteen dogs were taken off the drug due to a three-fold increase in liver enzymes and necrotizing hepatocellular inflammation on biopsy. | [3] |
Clinical Trial Data
Post-Marketing Surveillance Data
The most compelling quantitative evidence for trovafloxacin's hepatotoxicity emerged from post-marketing surveillance.
| Data Point | Value | Reference |
| Total Prescriptions (approx.) | 2.5 million | [1] |
| Reported Cases of Severe Hepatic Reactions | 140 | [1][4] |
| Incidence of Severe Hepatotoxicity (approx.) | 1 in 18,000 prescriptions | [1] |
| Reported Cases of Acute Liver Failure | 14 | [1][4] |
| Incidence of Liver Failure (approx.) | 1 in 178,000 prescriptions | [1] |
| Deaths from Liver Toxicity | 5 | [5] |
| Patients Requiring Liver Transplantation | 4 (of whom 1 died) | [5] |
These post-marketing data clearly demonstrated a risk of severe and unpredictable liver injury that was not fully appreciated during the drug's development and initial review.
Mechanisms of Trovafloxacin-Induced Hepatotoxicity
The idiosyncratic nature of trovafloxacin hepatotoxicity suggests that it is not a direct, dose-dependent effect but rather a complex interplay of the drug, individual patient susceptibility, and potentially other contributing factors. Research has focused on the "inflammatory stress" or "two-hit" hypothesis, where trovafloxacin sensitizes the liver to injury from a secondary inflammatory stimulus.
The "Inflammatory Stress" or "Two-Hit" Hypothesis
This hypothesis posits that trovafloxacin, while not inherently hepatotoxic at therapeutic concentrations, lowers the threshold for liver damage in the presence of an underlying inflammatory condition, such as a bacterial infection. The most well-studied model for this is the co-administration of trovafloxacin with a non-hepatotoxic dose of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[6]
Role of Tumor Necrosis Factor-alpha (TNF-α)
A key mediator in the inflammatory stress model is the pro-inflammatory cytokine TNF-α. Studies have shown that in animal models, trovafloxacin potentiates the hepatotoxic effects of TNF-α. The proposed mechanism involves trovafloxacin prolonging the elevation of plasma TNF-α levels and sensitizing hepatocytes to TNF-α-induced apoptosis.
Mitochondrial Dysfunction and Oxidative Stress
Mitochondrial injury is another critical component of trovafloxacin-induced hepatotoxicity. Trovafloxacin has been shown to induce mitochondrial reactive oxygen species (ROS) formation and deplete hepatic glutathione, a key antioxidant.[7] This leads to oxidative stress, which can damage cellular components and trigger cell death pathways.
Experimental Protocols
The following are detailed methodologies for key experiments that have been instrumental in elucidating the mechanisms of trovafloxacin hepatotoxicity.
Trovafloxacin/LPS Co-exposure Model in Mice
This in vivo model has been widely used to study the synergistic hepatotoxicity of trovafloxacin and inflammatory stress.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are typically used.
-
Acclimation: Animals are acclimated for at least one week before the experiment.
-
Fasting: Mice are fasted for 7 hours prior to drug administration to ensure consistent absorption.
-
Trovafloxacin Administration: Trovafloxacin is suspended in a vehicle such as 0.5% methylcellulose and administered via intragastric gavage at a non-hepatotoxic dose (e.g., 150 mg/kg).
-
LPS Administration: Three hours after trovafloxacin administration, a non-hepatotoxic dose of LPS from Escherichia coli is injected intraperitoneally.
-
Sample Collection: At various time points after LPS injection (e.g., 6-8 hours), animals are euthanized. Blood is collected for the analysis of plasma alanine aminotransferase (ALT) and TNF-α levels. Liver tissue is harvested for histopathological examination and molecular analyses.
In Vitro Hepatotoxicity Assessment in a Human Microphysiological Liver Model
This model provides a more physiologically relevant human system to study DILI compared to traditional 2D cell cultures.
-
Model Composition: A three-dimensional microfluidic device containing co-cultured human liver sinusoidal endothelial cells, monocyte-derived macrophages, and differentiated HepaRG cells (a human hepatic progenitor cell line).
-
Drug Treatment: The liver models are treated with clinically relevant concentrations of trovafloxacin. A non-hepatotoxic fluoroquinolone, such as levofloxacin, is often used as a negative control.
-
Endpoint Analysis:
-
Cytotoxicity: Measured by the release of lactate dehydrogenase (LDH) and alanine aminotransferase (ALT) into the culture medium.
-
Pro-inflammatory Cytokine Release: Levels of cytokines such as TNF-α are measured in the culture supernatant.
-
Mechanistic Studies: Intracellular glutathione levels and mitochondrial ROS formation are assessed using fluorescent probes.
-
Visualizing the Pathophysiology: Signaling Pathways and Experimental Workflows
Signaling Pathway of Trovafloxacin-Induced Hepatotoxicity
The following diagram illustrates the proposed signaling cascade involved in trovafloxacin-induced liver injury, emphasizing the interplay between inflammatory stress and mitochondrial dysfunction.
Caption: Proposed signaling pathway of trovafloxacin-induced hepatotoxicity.
Experimental Workflow for Investigating Drug-Induced Liver Injury
The diagram below outlines a typical experimental workflow for assessing the potential for drug-induced liver injury, from initial in vitro screening to in vivo animal models.
Caption: A generalized experimental workflow for DILI assessment.
Conclusion
The case of trovafloxacin serves as a critical lesson in drug development and pharmacovigilance. The severe and unpredictable hepatotoxicity that led to its market withdrawal highlights the limitations of preclinical and early clinical studies in detecting rare but life-threatening adverse drug reactions. The "inflammatory stress" hypothesis, supported by extensive research, provides a plausible mechanistic framework for understanding this idiosyncratic toxicity. For researchers and drug development professionals, the trovafloxacin story underscores the importance of developing more predictive in vitro and in vivo models of DILI and the necessity of robust post-marketing surveillance to ensure patient safety. The experimental protocols and mechanistic insights discussed in this guide offer valuable tools and perspectives for the ongoing effort to develop safer and more effective medicines.
References
- 1. Idiosyncratic Drug-Induced Liver Injury and the Role of Inflammatory Stress with an Emphasis on an Animal Model of Trovafloxacin Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Issues Advisory On Antibiotic Trovan and Liver Toxicity [pharmaceuticalonline.com]
- 3. citizen.org [citizen.org]
- 4. academic.oup.com [academic.oup.com]
- 5. drugs.com [drugs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Trovafloxacin Standard Preparation for HPLC Analysis
Introduction
Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2] Accurate quantification of trovafloxacin in various matrices is crucial for pharmaceutical quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, and the preparation of accurate and stable standard solutions is fundamental to achieving reliable and reproducible results.[3]
This application note provides a detailed protocol for the preparation of trovafloxacin standard solutions for HPLC analysis. The protocol addresses the physicochemical properties of trovafloxacin, particularly its pH-dependent solubility, to ensure the integrity of the standard solutions.[4]
Physicochemical Considerations for Standard Preparation
The solubility of trovafloxacin is significantly influenced by pH. It exhibits a "U-shaped" solubility curve, with its lowest solubility occurring around a neutral pH of 7.[4] While soluble in water, this results in an acidic solution.[4] For creating concentrated stock solutions, Dimethyl sulfoxide (DMSO) is a recommended solvent.[1][4][5] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can negatively impact solubility.[5] Working standards are typically prepared by diluting the stock solution with a suitable diluent, often the mobile phase or a mixture of acetonitrile and water.[6][7]
Experimental Protocol: Preparation of Trovafloxacin Standard Solutions
This protocol outlines the steps for preparing a primary stock solution and a series of working standard solutions for generating a calibration curve.
Materials and Reagents:
-
Trovafloxacin reference standard
-
High-purity Dimethyl sulfoxide (DMSO), anhydrous
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or phosphoric acid (for pH adjustment if necessary)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Sonicator
Procedure:
1. Preparation of Primary Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the trovafloxacin reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of DMSO to the flask.
-
Sonicate for 10-15 minutes, or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add DMSO to the flask to bring the volume to the 10 mL mark.
-
Mix the solution thoroughly by inverting the flask several times. This is the Primary Stock Solution .
2. Preparation of Intermediate Stock Solution (100 µg/mL):
-
Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water).
-
Mix thoroughly. This is the Intermediate Stock Solution .
3. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Intermediate Stock Solution . The concentration range should be selected based on the expected concentration of the samples and the sensitivity of the HPLC method.
-
The table below provides an example for preparing working standards in the range of 0.1 to 20 µg/mL.[8]
-
For each working standard, pipette the required volume of the Intermediate Stock Solution into a 10 mL volumetric flask and dilute to the mark with the chosen diluent.
4. Storage and Stability:
-
Stock solutions prepared in DMSO should be stored at -20°C to -80°C and can be stable for extended periods.[5][9] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
-
Working standard solutions are generally prepared fresh daily.[9] If stored, they should be kept in a refrigerator at 2-8°C and protected from light.[9] The stability of an oral liquid formulation of trovafloxacin was found to be at least 14 days when stored in an amber glass bottle at 25°C.[10]
Data Presentation: Trovafloxacin Standard Solution Preparation
| Solution Type | Analyte | Solvent/Diluent | Concentration (µg/mL) | Preparation from | Volume of Stock (mL) | Final Volume (mL) | Storage Conditions |
| Primary Stock | Trovafloxacin | DMSO | 1000 | Trovafloxacin Standard | N/A | 10 | -20°C to -80°C |
| Intermediate Stock | Trovafloxacin | Acetonitrile/Water (50:50) | 100 | Primary Stock | 1 | 10 | Prepare fresh or store at 2-8°C |
| Working Standard 1 | Trovafloxacin | Acetonitrile/Water (50:50) | 20 | Intermediate Stock | 2 | 10 | Prepare fresh daily |
| Working Standard 2 | Trovafloxacin | Acetonitrile/Water (50:50) | 10 | Intermediate Stock | 1 | 10 | Prepare fresh daily |
| Working Standard 3 | Trovafloxacin | Acetonitrile/Water (50:50) | 5 | Intermediate Stock | 0.5 | 10 | Prepare fresh daily |
| Working Standard 4 | Trovafloxacin | Acetonitrile/Water (50:50) | 1 | Intermediate Stock | 0.1 | 10 | Prepare fresh daily |
| Working Standard 5 | Trovafloxacin | Acetonitrile/Water (50:50) | 0.5 | Intermediate Stock | 0.05 | 10 | Prepare fresh daily |
| Working Standard 6 | Trovafloxacin | Acetonitrile/Water (50:50) | 0.1 | Intermediate Stock | 0.01 | 10 | Prepare fresh daily |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation of trovafloxacin standard solutions.
Caption: Workflow for Trovafloxacin Standard Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trovafloxacin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 7. mdpi.com [mdpi.com]
- 8. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Trovafloxacin in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of trovafloxacin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable and efficient workflow for pharmacokinetic studies and therapeutic drug monitoring of trovafloxacin.
Introduction
Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic.[1] Accurate and precise quantification of trovafloxacin in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for bioanalytical applications.[2] This application note provides a detailed protocol for the analysis of trovafloxacin in human plasma, from sample preparation to data acquisition and analysis.
Experimental
Materials and Reagents
-
Trovafloxacin reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled trovafloxacin or another fluoroquinolone not present in the study samples)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of trovafloxacin from human plasma.[3]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a C18 column, a common choice for fluoroquinolone analysis.[3][4]
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
Table 2: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Trovafloxacin | 417.1 | To be determined | 150 | To be optimized | To be optimized |
| Internal Standard | Analyte-specific | To be determined | 150 | To be optimized | To be optimized |
Note: The precursor ion for trovafloxacin is predicted based on its molecular weight (416.36 g/mol ) and the common formation of [M+H]+ ions for fluoroquinolones. The product ions and optimal cone voltage and collision energy must be determined experimentally by infusing a standard solution of trovafloxacin into the mass spectrometer and performing a product ion scan.
Method Validation
A full validation of the method should be performed according to regulatory guidelines. The following parameters should be assessed:
-
Linearity: A calibration curve should be prepared by spiking blank plasma with known concentrations of trovafloxacin. A linear range appropriate for the expected sample concentrations should be established (e.g., 1-1000 ng/mL). The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. The accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (as coefficient of variation, %CV) should be ≤15% (≤20% for LLOQ).[3]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked extracted samples to that of post-spiked extracted samples. Average recoveries of >70% are generally considered acceptable.[5]
-
Matrix Effect: Assessed to ensure that endogenous components of the plasma do not interfere with the ionization of the analyte or internal standard.
-
Stability: The stability of trovafloxacin in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[5]
Table 3: Example Quantitative Data for a Fluoroquinolone Analysis
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%) | 92 - 108% |
| Recovery (%) | > 85% |
| Matrix Effect (%) | 95 - 105% |
This table presents typical data for a validated LC-MS/MS method for a fluoroquinolone and should be used as a guideline. Actual results for trovafloxacin must be experimentally determined.
Workflow and Diagrams
Caption: Overall workflow for the LC-MS/MS analysis of trovafloxacin in human plasma.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of trovafloxacin in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for routine use in research and drug development settings. Proper method development and validation are essential to ensure accurate and precise results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
Application Note: Solid-Phase Extraction of Trovafloxacin from Human Serum
Abstract
This application note details a robust and reliable method for the extraction and quantification of trovafloxacin from human serum using solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC). The protocols provided are intended for researchers, scientists, and drug development professionals requiring accurate measurement of trovafloxacin concentrations in biological matrices. The described methods demonstrate high recovery and precision, suitable for pharmacokinetic studies and clinical monitoring.
Introduction
Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic. Accurate determination of its concentration in serum is crucial for pharmacokinetic analysis and therapeutic drug monitoring. Solid-phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex biological matrices like serum. It offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and ease of automation. This document provides two detailed protocols for the solid-phase extraction of trovafloxacin from serum, followed by HPLC analysis for quantification.
Data Presentation
The following table summarizes the quantitative data from the cited experimental protocols for the solid-phase extraction of trovafloxacin from serum.
| Parameter | Method 1: Offline SPE-HPLC-UV | Method 2: Online SPE-HPLC-UV |
| SPE Sorbent | C18 | NH2 |
| Sample Pre-treatment | Direct loading | Protein precipitation with acetonitrile |
| Extraction Recovery | > 70%[1] | 98.5% |
| Linear Range | 0.1 - 20.0 µg/mL[1] | 0.25 - 20.0 µg/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[1] | Not explicitly stated, but detection limit is 0.1 µg/mL from 25 µL serum. |
| Intra-day Coefficient of Variation (CV%) | < 5%[1] | Not explicitly stated |
| Inter-day Coefficient of Variation (CV%) | < 5%[1] | Not explicitly stated |
| Internal Standard | Methyl derivative of trovafloxacin[1] | Not explicitly stated |
| Analytical Column | C18[1] | C18 |
| Detection Method | UV Absorbance at 275 nm[1] | UV Absorbance at 275 nm |
Experimental Protocols
Method 1: Offline Solid-Phase Extraction with C18 Sorbent
This protocol is based on the method described by Teng, R. et al. in the Journal of Chromatography B: Biomedical Applications[1].
1. Materials and Reagents
-
Trovafloxacin standard
-
Internal Standard (methyl derivative of trovafloxacin)
-
Human serum (blank)
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (H3PO4)
-
Tetrabutylammonium hydroxide
-
Dibutyl amine phosphate reagent
-
Water (deionized or HPLC grade)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
HPLC system with UV detector
2. Sample Preparation
-
Allow serum samples to thaw to room temperature.
-
Spike blank serum with trovafloxacin standard and internal standard to prepare calibration standards and quality control samples.
-
Vortex the samples for 15 seconds.
3. Solid-Phase Extraction Procedure
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Load 1 mL of the serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
4. HPLC Analysis
-
Analytical Column: C18 column.
-
Mobile Phase: A mixture of 0.04 M H3PO4, acetonitrile, tetrabutylammonium hydroxide, and 0.005 M dibutyl amine phosphate reagent (83:16.85:0.05:0.1, v/v), adjusted to pH 3[1].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: UV absorbance at 275 nm[1].
-
Quantification: Create a calibration curve by plotting the peak area ratio of trovafloxacin to the internal standard against the concentration of the calibration standards. Determine the concentration of trovafloxacin in the unknown samples from the calibration curve.
Method 2: Online Solid-Phase Extraction with NH2 Sorbent
This protocol is based on the method described by Bompadre, S. et al. for a rapid and sensitive liquid chromatographic assay with on-line solid-phase extraction[2].
1. Materials and Reagents
-
Trovafloxacin standard
-
Human serum (blank)
-
Acetonitrile (HPLC grade)
-
HPLC system with an online SPE setup, including a column-switching valve
-
NH2 extraction column
-
C18 analytical column
-
UV detector
2. Sample Preparation
-
Allow serum samples to thaw to room temperature.
-
To 25 µL of serum, add an equal volume of acetonitrile for protein precipitation.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
3. Online Solid-Phase Extraction and HPLC Analysis
-
Injection: Inject the supernatant from the prepared sample onto the NH2 extraction column.
-
Sample Clean-up: The NH2 column retains trovafloxacin while unretained components are washed to waste.
-
Column Switching: After the clean-up step, actuate the column-switching valve to place the NH2 extraction column in-line with the C18 analytical column.
-
Elution and Separation: Elute the trapped trovafloxacin from the NH2 column onto the C18 analytical column using the analytical mobile phase. Separation is achieved on the C18 column.
-
Detection: Monitor the eluent from the analytical column by UV absorbance at 275 nm.
-
Quantification: Generate a calibration curve using external standards prepared in a similar manner.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Offline SPE workflow for trovafloxacin extraction.
Caption: Online SPE-HPLC workflow for trovafloxacin analysis.
References
Application Note and Protocol for the UV Detection of Trovafloxacin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of trovafloxacin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. Trovafloxacin, a fluoroquinolone antibiotic, can be effectively separated and quantified using a C18 column and a suitable mobile phase. The optimal UV detection wavelength for trovafloxacin has been determined to be in the range of 270-275 nm. This guide offers a comprehensive experimental protocol, data presentation, and a visual workflow to aid researchers in developing and validating their own analytical methods for trovafloxacin.
Introduction
Trovafloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class. Accurate and precise quantification of trovafloxacin in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and reliable technique for this purpose. The selection of an appropriate UV detection wavelength is critical for achieving high sensitivity and selectivity. This application note details a validated HPLC method for trovafloxacin analysis.
Chromatographic Conditions and Data
The following table summarizes the key chromatographic parameters and performance data for the analysis of trovafloxacin.
| Parameter | Value | Reference |
| UV Detection Wavelength | 275 nm | [1][2] |
| 270 nm (for simultaneous detection with marbofloxacin) | [3] | |
| Column | C18 | [1][3] |
| Mobile Phase | 0.04 M H3PO4-acetonitrile-tetrabutylammonium hydroxide-0.005 M dibutyl amine phosphate (D-4) reagent (83:16.85:0.05:0.1, v/v), pH 3 | [1] |
| Gradient system: A) 17.5mM of NaH2PO4 and 1.5mM of tetrabutylammonium hydroxide aqueous solution, pH 3; B) 50% acetonitrile and 50% methanol | [3] | |
| Retention Time | 6.6 min (in a simultaneous determination with marbofloxacin) | [3] |
| Linearity Range | 0.1 to 20.0 µg/mL | [1][2] |
| 10 to 50,000 ng/mL | [3] | |
| Correlation Coefficient (r²) | 0.9997 | [1][2] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | [1][2] |
| 10 ng/mL | [3] | |
| Limit of Detection (LOD) | 2 ng/mL | [3] |
| Recovery | > 70% | [1][2] |
Experimental Protocols
Materials and Reagents
-
Trovafloxacin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (H₃PO₄)
-
Tetrabutylammonium hydroxide
-
Dibutyl amine phosphate
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Water (HPLC grade or ultrapure)
-
Internal Standard (e.g., a methyl derivative of trovafloxacin)[1]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Sonicator
-
Filtration apparatus with 0.45 µm membrane filters
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of trovafloxacin reference standard and dissolve it in the mobile phase or a suitable solvent to obtain a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.1 to 20.0 µg/mL).[1][2]
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Bulk Drug/Pharmaceutical Formulation:
-
Accurately weigh and crush a representative amount of the sample.
-
Dissolve the powdered sample in the mobile phase.
-
Sonicate for a specified time to ensure complete dissolution.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Biological Matrices (e.g., Serum, Urine):
-
Solid-Phase Extraction (SPE): This is a common method for cleaning up biological samples.[1] The specific SPE protocol will depend on the chosen cartridge and the nature of the sample.
-
Protein Precipitation: For plasma or serum samples, protein precipitation with an organic solvent like acetonitrile or perchloric acid can be employed.[3] Centrifuge the mixture and inject the supernatant after filtration.
-
HPLC Method
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.
-
Detection: Monitor the eluent at a UV wavelength of 275 nm .[1][2]
-
Data Analysis: Identify and integrate the peak corresponding to trovafloxacin. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of trovafloxacin in the samples by interpolating their peak areas on the calibration curve.
Workflow and Diagrams
The following diagram illustrates the general workflow for the HPLC analysis of trovafloxacin.
Caption: Workflow for the HPLC-UV analysis of trovafloxacin.
Conclusion
The described HPLC-UV method provides a reliable and robust approach for the quantitative determination of trovafloxacin. A detection wavelength of 275 nm offers good sensitivity and selectivity for this analyte. Adherence to the detailed protocol and proper validation are essential for obtaining accurate and reproducible results in research and quality control settings. For simultaneous analysis with other compounds, the detection wavelength may need to be adjusted, as demonstrated by the use of 270 nm and 293 nm for trovafloxacin and marbofloxacin, respectively.[3]
References
- 1. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of trovafloxacin and marbofloxacin in sheep plasma samples by HPLC using UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Trovafloxacin Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to trovafloxacin, a fluoroquinolone antibiotic. The methodologies described are based on established standards for antimicrobial susceptibility testing, including broth microdilution, agar dilution, and disk diffusion. Adherence to these protocols is crucial for obtaining accurate and reproducible data for research and drug development purposes.
Introduction
Trovafloxacin is a synthetic fluoroquinolone antimicrobial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as anaerobic microorganisms.[1] Accurate in vitro susceptibility testing is a critical component of preclinical and clinical research, aiding in the evaluation of its efficacy against various pathogens. The following sections detail the standardized methods for determining the Minimum Inhibitory Concentration (MIC) and assessing susceptibility through disk diffusion.
Key Experimental Protocols
Two primary methods are widely employed for in vitro susceptibility testing of trovafloxacin: broth dilution and disk diffusion. A third method, agar dilution, is also utilized and provides comparable results.[2]
-
Broth Dilution: This quantitative method determines the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4]
-
Agar Dilution: Similar to broth dilution, this method also determines the MIC by incorporating the antimicrobial agent into an agar medium.[4][5]
-
Disk Diffusion (Kirby-Bauer Method): This qualitative or semi-quantitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[3][6]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standardized methods for broth microdilution susceptibility testing and is suitable for determining the MIC of trovafloxacin against a variety of bacterial isolates.[3][7]
Materials:
-
Trovafloxacin analytical standard[3]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]
-
For fastidious organisms like Streptococcus pneumoniae, supplement CAMHB with 2-5% lysed horse blood.[7] For Haemophilus influenzae, use Haemophilus Test Medium (HTM).[8]
-
96-well microtiter plates[3]
-
Bacterial isolates for testing[3]
-
Sterile saline or broth[3]
-
0.5 McFarland turbidity standard[3]
-
Spectrophotometer[3]
-
Incubator (35°C ± 2°C)[3]
-
Pipettes and sterile tips[3]
Procedure:
-
Preparation of Trovafloxacin Stock Solution:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[3]
-
Suspend the colonies in sterile saline or broth.[3]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[3]
-
-
Microtiter Plate Preparation:
-
Perform serial twofold dilutions of the trovafloxacin working solution in CAMHB directly in the 96-well plate to achieve a range of concentrations (e.g., 0.008 to 16 µg/mL).[3]
-
The final volume in each well after adding the inoculum should be 100 µL.[3]
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).[3]
-
-
Inoculation and Incubation:
-
Result Interpretation:
-
Following incubation, visually inspect the microtiter plates for bacterial growth.
-
The MIC is the lowest concentration of trovafloxacin that completely inhibits visible growth.[3]
-
Workflow for Broth Microdilution
References
- 1. academic.oup.com [academic.oup.com]
- 2. Methods of measuring susceptibility of anaerobic bacteria to trovafloxacin, including quality control parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Quality Control Limits for Dilution and Disk Diffusion Susceptibility Tests of Trovafloxacin against Eight Quality Control Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Trovafloxacin Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Trovafloxacin (TVX) in vitro. Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, was withdrawn from the market due to concerns about severe hepatotoxicity. Understanding the mechanisms of TVX-induced cell death is crucial for drug development and safety assessment. The following protocols are designed for use in a research setting to investigate the molecular and cellular basis of Trovafloxacin's toxicity, particularly in liver cells.
A key finding in the study of Trovafloxacin cytotoxicity is its synergistic effect with inflammatory mediators. In many in vitro systems, TVX alone does not induce significant cell death at clinically relevant concentrations.[1] However, in the presence of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or bacterial components such as Lipopolysaccharide (LPS), Trovafloxacin's cytotoxic potential is significantly amplified.[1][2] This "two-hit" hypothesis is central to understanding the idiosyncratic nature of Trovafloxacin-induced liver injury. Therefore, the following protocols often include co-treatment with TNF-α as a critical experimental condition.
Key Cytotoxicity Assays
A variety of cell-based assays are employed to elucidate the cytotoxic mechanisms of Trovafloxacin. These assays measure different aspects of cell health, including:
-
Cell Viability and Metabolic Activity: Assays like the MTT assay measure the metabolic activity of cells, which is often correlated with cell viability.
-
Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) release assay quantifies the leakage of this cytosolic enzyme into the culture medium, an indicator of plasma membrane damage.
-
Apoptosis: The process of programmed cell death can be assessed by measuring the activity of caspases (key executioner enzymes of apoptosis) and by detecting the externalization of phosphatidylserine using Annexin V staining.
-
Oxidative Stress: The production of Reactive Oxygen Species (ROS) is a common mechanism of drug-induced toxicity and can be measured using fluorescent probes.
The choice of assay depends on the specific research question and the expected mechanism of cell death. Often, a combination of these assays provides a more complete picture of the cytotoxic profile of Trovafloxacin.
Data Presentation
The following tables summarize quantitative data from studies investigating Trovafloxacin cytotoxicity.
Table 1: Trovafloxacin and TNF-α Induced Cytotoxicity in HepG2 Cells
| Treatment | Cytotoxicity (% of Control) | Assay | Incubation Time | Reference |
| Vehicle Control | Baseline | LDH Release | 24 hours | [3] |
| 20 µM Trovafloxacin | No significant increase | LDH Release | 24 hours | [3] |
| 4 ng/mL TNF-α | No significant increase | LDH Release | 24 hours | [3] |
| 20 µM Trovafloxacin + 4 ng/mL TNF-α | Significant increase | LDH Release | 24 hours | [3] |
| 20 µM Trovafloxacin + 4 ng/mL TNF-α + Z-VAD-FMK | Cytotoxicity inhibited | LDH Release | 24 hours | [3] |
Z-VAD-FMK is a pan-caspase inhibitor, indicating that the observed cytotoxicity is caspase-dependent.
Table 2: Caspase Activation in HepG2 Cells Treated with Trovafloxacin and TNF-α
| Treatment | Caspase-9 Activity (Fold Change) | Caspase-3 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Incubation Time | Reference |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 24 hours | [3] |
| 20 µM Trovafloxacin | No significant increase | No significant increase | No significant increase | 24 hours | [3] |
| 4 ng/mL TNF-α | Slight increase | Slight increase | Slight increase | 24 hours | [3] |
| 20 µM Trovafloxacin + 4 ng/mL TNF-α | ~4.5 | ~6.0 | ~2.5 | 24 hours | [3] |
Table 3: Trovafloxacin and Levofloxacin Cytotoxicity in a 3D Human Liver Model
| Treatment | LDH Release (ng/mL) at 72h | Cell Viability (RLU) at 7 days | Reference |
| Control (0.1% DMSO) | Baseline | Baseline | [4] |
| 10 µM Trovafloxacin | Increased trend | Reduced | [4] |
| 20 µM Trovafloxacin | Significantly increased | Significantly reduced | [4] |
| 20 µM Levofloxacin | No significant increase | No significant reduction | [4] |
Levofloxacin is a structurally related fluoroquinolone that is not associated with severe hepatotoxicity and is often used as a negative control.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the effect of Trovafloxacin on the metabolic activity of human liver carcinoma cells (HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% Fetal Bovine Serum)
-
Trovafloxacin stock solution (in DMSO)
-
TNF-α stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Trovafloxacin in cell culture medium. For co-treatment, also prepare solutions containing a fixed concentration of TNF-α (e.g., 4 ng/mL).[5]
-
Remove the existing medium from the cells and add 100 µL of the Trovafloxacin-containing medium (with or without TNF-α) to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest Trovafloxacin concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Membrane Integrity Assessment using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes following treatment with Trovafloxacin.
Materials:
-
Primary human hepatocytes or HepG2 cells
-
Cell culture medium
-
Trovafloxacin stock solution (in DMSO)
-
TNF-α stock solution
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of Trovafloxacin, with or without TNF-α (e.g., 4 ng/mL), for the desired duration (e.g., 24 hours).[1] Include vehicle-only, TVX-only, and TNF-α-only controls.[1]
-
To determine the maximum LDH release, add lysis buffer (provided in the kit) to a set of control wells 45 minutes before the end of the incubation.[1]
-
At the end of the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
Determine the LDH activity in the supernatant according to the manufacturer's protocol of the LDH cytotoxicity assay kit.[1]
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.[1]
Apoptosis Detection using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
HepG2 cells
-
Trovafloxacin stock solution (in DMSO)
-
TNF-α stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with Trovafloxacin and/or TNF-α for the desired time (e.g., 24 hours).
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are activated during apoptosis.
Materials:
-
Hepa1c1c7 or HepG2 cells[6]
-
Trovafloxacin stock solution (in DMSO)[6]
-
TNF-α stock solution[6]
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Plate cells in a white-walled 96-well plate at a density of 2.5 x 10⁴ cells/well and incubate overnight.[6]
-
Treat cells with Trovafloxacin and/or TNF-α for the desired time (e.g., 6 hours).[6]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express caspase activity as a fold change relative to the vehicle-treated control.
Reactive Oxygen Species (ROS) Detection
This protocol uses a fluorescent probe to measure the intracellular generation of ROS.
Materials:
-
HepG2 cells[5]
-
Trovafloxacin stock solution (in DMSO)
-
TNF-α stock solution
-
Cellular Reactive Oxygen Species Detection Assay Kit (e.g., from Abcam)[5] containing 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Black-walled 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a black-walled 96-well plate and allow them to adhere.[5]
-
Remove the culture medium and incubate the cells with a buffer containing DCFDA for 45 minutes at 37°C.[5]
-
Wash the cells to remove the excess probe.
-
Add the treatment medium containing Trovafloxacin and/or TNF-α.[5] Include a positive control for ROS induction (e.g., tert-butyl hydroperoxide).[5]
-
Measure the fluorescence of dichlorofluorescein (DCF) at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at various time points (e.g., 6 hours).[5]
-
Express ROS levels as a fold change in fluorescence intensity relative to the vehicle-treated control.
Visualizations
Experimental Workflow for Trovafloxacin Cytotoxicity Assessment
Caption: Workflow for assessing Trovafloxacin-induced cytotoxicity in vitro.
Signaling Pathway of Trovafloxacin and TNF-α Induced Apoptosis
Caption: Trovafloxacin and TNF-α synergistic signaling leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. veritastk.co.jp [veritastk.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Trovafloxacin-induced Replication Stress Sensitizes HepG2 Cells to Tumor Necrosis Factor-alpha-induced Cytotoxicity Mediated by Extracellular Signal-regulated Kinase and Ataxia Telangiectasia and Rad3-related - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trovafloxacin Enhances TNF-Induced Inflammatory Stress and Cell Death Signaling and Reduces TNF Clearance in a Murine Model of Idiosyncratic Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Trovafloxacin-Induced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trovafloxacin (TVX) is a fluoroquinolone antibiotic that was withdrawn from the market due to its association with severe idiosyncratic drug-induced liver injury (DILI) in a small subset of patients. The unpredictable nature of this toxicity was not identified in standard preclinical animal testing, highlighting the need for more sophisticated models that can recapitulate the factors involved in idiosyncratic DILI. Research has since revealed that an underlying inflammatory state can predispose individuals to TVX-induced hepatotoxicity. This has led to the development of animal models, primarily in rodents, that co-administer TVX with a non-hepatotoxic inflammatory stimulus, such as lipopolysaccharide (LPS), to mimic this interaction.[1][2]
These "drug-inflammation interaction" models are invaluable tools for investigating the mechanisms of idiosyncratic DILI, identifying potential biomarkers, and screening new drug candidates for similar liabilities. This document provides detailed application notes and protocols for establishing and evaluating a murine model of TVX-induced hepatotoxicity.
Animal Models for Trovafloxacin-Induced Hepatotoxicity
The most widely characterized and utilized animal model for studying TVX-induced liver injury is the lipopolysaccharide (LPS) co-exposure model in mice. In this model, a dose of TVX that is not hepatotoxic on its own is administered, followed by a sub-toxic dose of LPS, a component of the outer membrane of Gram-negative bacteria that elicits a potent inflammatory response.[2] This co-exposure results in significant liver injury, characterized by elevated serum aminotransferases and hepatocellular necrosis, features that are not observed with either agent alone.[2] This model has been instrumental in elucidating the critical role of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in the pathogenesis of TVX-induced hepatotoxicity.[2]
Experimental Protocols
Protocol 1: Trovafloxacin/LPS-Induced Hepatotoxicity in Mice
This protocol describes the induction of liver injury in mice by co-administration of Trovafloxacin and LPS.
Materials:
-
Trovafloxacin mesylate
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for Trovafloxacin (e.g., 0.5% methylcellulose in sterile water)
-
Sterile saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Equipment for blood and tissue collection
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment, with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Fasting: Fast mice for 12 hours before Trovafloxacin administration.
-
Trovafloxacin Preparation: Prepare a homogenous suspension of Trovafloxacin mesylate in the chosen vehicle. A typical concentration is 15 mg/mL for a 150 mg/kg dose in a 20g mouse (administered volume of 0.2 mL).
-
Trovafloxacin Administration: Administer Trovafloxacin (e.g., 150 mg/kg) or vehicle via oral gavage.
-
LPS Preparation: Prepare a solution of LPS in sterile saline.
-
LPS Administration: Three hours after Trovafloxacin administration, inject a non-hepatotoxic dose of LPS (e.g., 2 x 10^6 EU/kg) or sterile saline intraperitoneally.
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 6-8 hours), euthanize the mice.
-
Blood Collection: Collect blood via cardiac puncture for serum analysis of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and cytokines.
-
Tissue Collection: Perfuse the liver with saline. Collect a portion of the liver and fix it in 10% neutral buffered formalin for histopathological analysis. Snap-freeze the remaining liver tissue in liquid nitrogen for other analyses (e.g., RNA or protein extraction).
Protocol 2: Measurement of Plasma Cytokines by ELISA
This protocol provides a general procedure for measuring TNF-α levels in mouse plasma using a commercial ELISA kit.
Materials:
-
Mouse TNF-α ELISA Kit
-
Mouse plasma samples
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate as specified in the protocol.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody.
-
Incubate and wash.
-
Add the enzyme conjugate (e.g., HRP-avidin).
-
Incubate and wash.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α in the samples by referring to the standard curve.
Protocol 3: Histopathological Evaluation of Liver Injury
This protocol outlines the procedure for Hematoxylin and Eosin (H&E) staining of liver sections for the assessment of liver morphology.
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Mayer's Hematoxylin solution
-
Eosin Y solution
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Hematoxylin Staining:
-
Stain with Mayer's Hematoxylin to stain cell nuclei blue/purple.[3]
-
Rinse with tap water.
-
-
Differentiation:
-
Briefly dip in acid alcohol to remove excess stain.
-
Wash with tap water.
-
-
Bluing:
-
Immerse in a bluing agent (e.g., Scott's tap water substitute or running tap water) to turn the nuclei blue.
-
-
Eosin Staining:
-
Counterstain with Eosin Y to stain the cytoplasm and extracellular matrix in shades of pink.[3]
-
-
Dehydration and Mounting:
-
Dehydrate the sections through increasing concentrations of ethanol and clear in xylene.
-
Mount a coverslip over the tissue section using a mounting medium.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to assess for hepatocellular necrosis, inflammation, and other pathological changes.
Data Presentation
Table 1: Plasma Alanine Aminotransferase (ALT) Levels
| Treatment Group | Dose | Time Point (post-LPS) | Plasma ALT (U/L) (Mean ± SEM) |
| Vehicle + Saline | - | 6 h | 35 ± 5 |
| Trovafloxacin + Saline | 150 mg/kg | 6 h | 40 ± 8 |
| Vehicle + LPS | 2 x 10^6 EU/kg | 6 h | 55 ± 10 |
| Trovafloxacin + LPS | 150 mg/kg + 2 x 10^6 EU/kg | 6 h | 850 ± 150 |
Note: Data are representative and compiled from typical results seen in the literature. Actual values may vary depending on experimental conditions.
Table 2: Plasma Cytokine Levels
| Treatment Group | Time Point (post-LPS) | TNF-α (pg/mL) (Mean ± SEM) | IFN-γ (pg/mL) (Mean ± SEM) | IL-18 (pg/mL) (Mean ± SEM) |
| Vehicle + Saline | 4.5 h | < 50 | < 20 | < 100 |
| Trovafloxacin + Saline | 4.5 h | < 50 | < 20 | < 100 |
| Vehicle + LPS | 4.5 h | 800 ± 150 | 150 ± 30 | 400 ± 75 |
| Trovafloxacin + LPS | 4.5 h | 2500 ± 400 | 500 ± 100 | 1200 ± 200 |
Note: Data are representative and compiled from typical results seen in the literature. Actual values may vary depending on experimental conditions.
Table 3: Histopathological Scoring of Liver Injury
A semi-quantitative scoring system can be used to evaluate the severity of liver injury in H&E-stained sections.
| Score | Description |
| 0 | No evidence of hepatocellular injury. |
| 1 | Mild hepatocellular swelling and single-cell necrosis. |
| 2 | Moderate centrilobular necrosis with inflammatory cell infiltration. |
| 3 | Marked centrilobular necrosis with bridging necrosis. |
| 4 | Massive necrosis with loss of lobular architecture. |
Visualizations
Signaling Pathway of Trovafloxacin/LPS-Induced Hepatotoxicity
The following diagram illustrates the key signaling events initiated by the co-exposure of Trovafloxacin and LPS, leading to liver injury.
Caption: Signaling cascade in Trovafloxacin/LPS-induced liver injury.
Experimental Workflow
The following diagram outlines the experimental workflow for the in vivo Trovafloxacin/LPS model.
Caption: Workflow for the Trovafloxacin/LPS hepatotoxicity model.
References
- 1. Idiosyncratic Drug-Induced Liver Injury and the Role of Inflammatory Stress with an Emphasis on an Animal Model of Trovafloxacin Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trovafloxacin Enhances TNF-Induced Inflammatory Stress and Cell Death Signaling and Reduces TNF Clearance in a Murine Model of Idiosyncratic Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 4. Hematoxylin and eosin staining of murine adipose and liver tissues [protocols.io]
- 5. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Trovafloxacin Degradation & Impurity Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges in the analysis of Trovafloxacin and its degradation products. The following frequently asked questions (FAQs) and troubleshooting guides address common issues observed during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Trovafloxacin?
A1: Based on forced degradation studies of Trovafloxacin and analogous fluoroquinolones, the primary degradation pathways involve modifications to the quinolone core and the 3-azabicyclo[3.1.0]hexyl substituent. Key degradation reactions include:
-
Hydrolysis: Under acidic and basic conditions, the amide bond in the quinolone structure may be susceptible to hydrolysis.
-
Oxidation: The piperazine-like ring is prone to oxidation, which can lead to the formation of N-oxides and ring-opened products.[1][2]
-
Photodegradation: Exposure to UV light can induce defluorination, hydroxylation of the quinolone ring, and decarboxylation.[3][4][5]
Q2: What are the known metabolites of Trovafloxacin?
A2: The major metabolites of Trovafloxacin in humans are formed through conjugation. These include an ester glucuronide and an N-acetyl metabolite. Minor metabolites that have been identified include diacid, hydroxycarboxylic acid, and sulfamate derivatives.
Troubleshooting Guide for Trovafloxacin HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for Trovafloxacin and its impurities. Below are common issues encountered during HPLC analysis and their potential solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the basic Trovafloxacin molecule and acidic silanol groups on the HPLC column. - Column contamination or degradation. - Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column. - Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations. - Adjust the mobile phase pH to be 2-3 units below the pKa of Trovafloxacin to ensure it is fully ionized. - Flush the column with a strong solvent to remove contaminants. |
| Peak Splitting or Broadening | - Sample solvent is incompatible with the mobile phase. - Column void or channeling. - High injection volume. | - Dissolve the sample in the initial mobile phase whenever possible. - Replace the column if a void is suspected. - Reduce the injection volume. |
| Inconsistent Retention Times | - Fluctuations in pump flow rate. - Inconsistent mobile phase composition. - Temperature variations. - Column equilibration issues. | - Check the HPLC pump for leaks and ensure proper functioning.[6] - Prepare fresh mobile phase and ensure thorough mixing and degassing. - Use a column oven to maintain a consistent temperature. - Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Ghost Peaks | - Contamination in the injection system or mobile phase. - Late eluting peaks from a previous injection. | - Clean the injector and sample loop. - Use high-purity solvents and freshly prepared mobile phase. - Run a blank gradient after each sample to elute any strongly retained compounds. |
| Loss of Sensitivity | - Detector lamp aging. - Leaks in the system. - Column degradation. | - Replace the detector lamp. - Inspect the system for any leaks. - Replace the column with a new one. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[7]
1. Acid Hydrolysis:
-
Procedure: Reflux the Trovafloxacin solution (1 mg/mL in methanol) with 0.1 N HCl at 60°C for 30 minutes.
-
Neutralization: Cool the solution and neutralize with an appropriate volume of 0.1 N NaOH.
2. Base Hydrolysis:
-
Procedure: Reflux the Trovafloxacin solution (1 mg/mL in methanol) with 0.1 N NaOH at 60°C for 30 minutes.
-
Neutralization: Cool the solution and neutralize with an appropriate volume of 0.1 N HCl.
3. Oxidative Degradation:
-
Procedure: Treat the Trovafloxacin solution (1 mg/mL in methanol) with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
4. Thermal Degradation:
-
Procedure: Keep the solid drug powder in a hot air oven at 70°C for 48 hours.
5. Photolytic Degradation:
-
Procedure: Expose the Trovafloxacin solution (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
Sample HPLC Method for Trovafloxacin Analysis
This method can be used as a starting point and should be validated for specific applications.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.025 M Phosphoric Acid (pH adjusted to 3.0 with triethylamine) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 278 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Visualizations
Experimental Workflow for Forced Degradation Analysis
Caption: Workflow for Trovafloxacin forced degradation and analysis.
Signaling Pathway of Trovafloxacin-Induced Hepatotoxicity
Caption: Trovafloxacin and TNF-α synergistically induce hepatotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - ProQuest [proquest.com]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. researchgate.net [researchgate.net]
Trovafloxacin Stability and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability testing and storage of trovafloxacin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Trovafloxacin?
Proper storage is crucial to maintain the integrity of trovafloxacin. The following conditions are recommended based on the form of the substance.
| Form | Temperature | Duration | Additional Notes |
| Powder (Trovafloxacin/Trovafloxacin Mesylate) | -20°C | Up to 3 years | Store under nitrogen in a dry, dark environment.[1][2] |
| Stock Solution in Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][3][4] |
| -20°C | Up to 1 month | Store under nitrogen.[1][3][4] | |
| Intravenous (IV) Concentrate | Below 30°C | As per expiry | Do not freeze. Protect from light by keeping in the original packaging until use.[5] |
| Diluted IV Solution | 2 - 8°C or 15 - 25°C | Up to 24 hours | Must be diluted under aseptic conditions.[5] |
| Oral Liquid Formulation (from tablets) | 25°C (±1°C) | At least 14 days | Store in an amber-colored glass bottle.[6][7] |
Q2: What are the main degradation pathways for Trovafloxacin?
Trovafloxacin, like other fluoroquinolones, is susceptible to degradation under various stress conditions. The primary metabolic and degradation pathways involve modifications to its structure. Key pathways include:
-
Conjugation: The primary metabolic routes are glucuronidation and N-acetylation.[8] The N-acetyl metabolite is a major product found in feces.[8]
-
Oxidative Degradation: Fluoroquinolones can undergo oxidative degradation, potentially involving the piperazine ring.
-
Hydrolysis: Degradation can occur under acidic and basic conditions.
-
Photodegradation: Exposure to light can lead to the formation of degradation products.
Below is a diagram illustrating the general degradation pathways for fluoroquinolone antibiotics, which are applicable to trovafloxacin.
Q3: What type of analytical method is suitable for stability testing of Trovafloxacin?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate for quantifying trovafloxacin and separating it from its degradation products.[6][7] A reversed-phase C18 column with UV detection is commonly employed.[9]
Troubleshooting Guide for Trovafloxacin HPLC Analysis
This guide addresses common problems encountered during the HPLC analysis of trovafloxacin.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Abnormal Peak Shape (Tailing, Fronting, Splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a solvent with a similar composition. | |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Presence of residual silanols on the column interacting with the basic drug. | Lower the mobile phase pH to reduce silanol interactions. | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Poor column equilibration. | Increase the column equilibration time before starting the analytical run. | |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. | |
| Pump malfunction or leaks. | Check for leaks in the system, particularly around fittings and pump seals. Purge the pump to remove air bubbles. | |
| High Backpressure | Blockage in the system (e.g., guard column, inlet frit, tubing). | Systematically remove components (starting from the detector and moving backward) to identify the source of the blockage. Replace the guard column or inlet frit if necessary. Back-flush the analytical column (disconnected from the detector). |
| Precipitated buffer salts in the mobile phase. | Ensure the mobile phase is filtered and that the buffer concentration is below its solubility limit in the organic solvent. | |
| Unexpected Peaks in Chromatogram | Sample degradation. | This is expected in forced degradation studies. In routine analysis, it indicates improper sample storage or handling. Prepare fresh samples and ensure they are protected from light and stored at the correct temperature. |
| Contaminated mobile phase or glassware. | Use HPLC-grade solvents and thoroughly clean all glassware. | |
| Carryover from previous injections. | Implement a needle wash step in the autosampler method with a strong solvent. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Trovafloxacin
This protocol outlines the conditions for stress testing to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of trovafloxacin (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.
-
Acid Hydrolysis: Mix the stock solution with 1N HCl. Incubate at 60°C for a specified period (e.g., 2 to 24 hours). Cool the solution and neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH. Incubate at 60°C for a specified period. Cool the solution and neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid trovafloxacin powder to dry heat (e.g., 70°C) for an extended period (e.g., 48 hours). Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a defined duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Trovafloxacin
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization and validation are required for specific applications.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a phosphate or formate buffer and acetonitrile. A typical starting point is a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 75:25 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 275 nm.[9]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Method Validation Parameters:
-
Specificity: Demonstrate that the method can resolve the trovafloxacin peak from all potential degradation products generated during forced degradation studies.
-
Linearity: Establish a linear relationship between the concentration of trovafloxacin and the detector response over a defined range (e.g., 50-150% of the expected concentration).
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of trovafloxacin (spiked placebo).
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of trovafloxacin that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
References
- 1. pharmtech.com [pharmtech.com]
- 2. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primescholars.com [primescholars.com]
- 5. ijrpp.com [ijrpp.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Poor Trovafloxacin Solubility in Aqueous Solutions
For researchers, scientists, and drug development professionals, achieving the desired concentration of Trovafloxacin in aqueous solutions is a frequent experimental hurdle. This technical support center provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to Trovafloxacin's poor solubility, particularly at physiological pH.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Trovafloxacin?
A1: Trovafloxacin's aqueous solubility is highly dependent on pH, exhibiting a characteristic "U-shaped" curve. While its solubility in acidic water (pH ~3.5) can be as high as 23 g/L, it dramatically decreases to approximately 15 mg/L at physiological pH (~7.4).[1] Some suppliers report a solubility of around 20 mg/mL in water, but achieving this may necessitate pH adjustments or sonication.[1]
Q2: Why does my Trovafloxacin precipitate when I dilute a DMSO stock solution into an aqueous buffer or cell culture medium?
A2: This common issue arises from the significant drop in Trovafloxacin's solubility at the neutral pH of most aqueous buffers and cell culture media. When a concentrated DMSO stock is rapidly introduced into an aqueous environment, the Trovafloxacin concentration exceeds its solubility limit, causing it to "crash out" or precipitate.[1]
Q3: What is the best solvent for preparing a high-concentration stock solution of Trovafloxacin?
A3: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Trovafloxacin. It can be dissolved in DMSO at concentrations ranging from approximately 25 mg/mL to over 100 mg/mL.[2][3] To ensure maximum solubility, it is advisable to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact solubility.
Q4: How can I prevent my Trovafloxacin from precipitating during the preparation of aqueous working solutions?
A4: To prevent precipitation, a step-wise dilution approach is recommended. First, create an intermediate dilution of your DMSO stock in more DMSO before adding it to the final aqueous solution. It is also crucial to ensure the final concentration of DMSO in your working solution is low (typically below 0.5%) to avoid solvent-induced toxicity in cell-based assays.[1]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Precipitate forms in DMSO stock solution. | - The DMSO has absorbed moisture.- The concentration is too high for the storage temperature. | - Use fresh, anhydrous DMSO.- Gently warm the solution (up to 37°C) and/or sonicate to redissolve.- Store aliquots at -80°C to minimize freeze-thaw cycles.[1] |
| Precipitate forms upon dilution in aqueous buffer/media. | - Poor solubility at neutral pH.- Rapid change in solvent polarity.- High final concentration. | - Perform a serial dilution of the DMSO stock in DMSO before adding it to the aqueous solution.- Ensure the final DMSO concentration in the media is low (<0.5%).- Prepare the working solution fresh for each experiment.- Consider using a co-solvent formulation (see Protocol 2).[1] |
| Inconsistent experimental results. | - Incomplete dissolution of the compound.- Degradation of the compound in solution. | - Visually inspect solutions for any particulate matter before use.- Prepare fresh working solutions for each experiment from a frozen DMSO stock.- Protect solutions from light.[1] |
| Cell toxicity observed at expected non-toxic doses. | - High concentration of DMSO in the final working solution. | - Ensure the final DMSO concentration is below the tolerance level of your specific cell line (typically <0.5%).- Include a vehicle control (media with the same final DMSO concentration) in your experiments.[1] |
Quantitative Solubility Data
The following tables summarize key quantitative data regarding the solubility of Trovafloxacin in various solvents and conditions.
Table 1: Solubility of Trovafloxacin in Different Solvents
| Solvent/Condition | Solubility | Reference(s) |
| Water (pH ~3.5) | 23 g/L | [4] |
| Water (physiological pH, ~7.4) | 15 mg/L | [4] |
| Water (at 25 °C) | 12.3 mg/L | [5] |
| DMSO | ~25 mg/mL to >100 mg/mL | [2][3] |
| Acetonitrile | Slightly Soluble | [6] |
| 0.1N HCl | Freely Soluble | [7] |
| 0.1N NaOH | Freely Soluble | [7] |
| Phosphate Buffer (pH 7.4) | Freely Soluble | [7] |
| Methanol | Freely Soluble | [7] |
| Ethanol | Sparingly Soluble | [7] |
Table 2: Example of a Co-Solvent Formulation for Enhanced Aqueous Solubility
| Component | Percentage | Final Concentration in Formulation |
| Trovafloxacin | - | 2.08 mg/mL |
| DMSO | 10% | 100 µL/mL |
| PEG300 | 40% | 400 µL/mL |
| Tween-80 | 5% | 50 µL/mL |
| Saline | 45% | 450 µL/mL |
| Data derived from a protocol for preparing a 2.08 mg/mL Trovafloxacin solution.[1] |
Experimental Protocols
Protocol 1: Preparation of Trovafloxacin Stock and Working Solutions
Materials:
-
Trovafloxacin mesylate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile aqueous buffer or cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 20 mM in DMSO): a. Aseptically weigh the required amount of Trovafloxacin mesylate powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. c. Vortex and/or gently warm the solution (up to 37°C) until the powder is completely dissolved. Visually inspect for any remaining particulates. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C.[1]
-
Working Solution Preparation (e.g., in cell culture medium): a. Thaw a single aliquot of the stock solution at room temperature. b. Recommended: Perform a serial dilution of the DMSO stock in DMSO to an intermediate concentration before the final dilution into the aqueous medium. c. Slowly add the Trovafloxacin solution (either the stock or the intermediate dilution) to the aqueous buffer or cell culture medium while gently vortexing. d. Ensure the final DMSO concentration remains below 0.5%. e. Use the working solution immediately after preparation.[1]
Protocol 2: Co-Solvent Formulation for Enhanced Aqueous Solubility
For experiments requiring higher Trovafloxacin concentrations in an aqueous environment, the following co-solvent system can be utilized.[1]
Materials:
-
Trovafloxacin mesylate DMSO stock solution (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Procedure:
-
In a sterile tube, add 100 µL of a 20.8 mg/mL Trovafloxacin mesylate DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
This results in a final Trovafloxacin concentration of 2.08 mg/mL in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Use this solution immediately after preparation.
Protocol 3: Quantification of Trovafloxacin using UV-Vis Spectrophotometry
A UV-Vis spectrophotometric method can be used for the quantification of Trovafloxacin in solution.
Materials:
-
Trovafloxacin standard
-
Methanol or 0.1N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Stock Solution: a. Accurately weigh 10 mg of Trovafloxacin and dissolve it in 10 mL of methanol or 0.1N NaOH to obtain a stock solution of 1 mg/mL.[7]
-
Preparation of Working Standards: a. Perform serial dilutions of the stock solution with the same solvent to prepare a series of working standards with concentrations ranging from 2 to 10 µg/mL.[7]
-
Sample Measurement: a. Measure the absorbance of the working standards and the unknown Trovafloxacin samples at the wavelength of maximum absorbance (λmax), which is approximately 294.8 nm in methanol.[7]
-
Concentration Determination: a. Create a calibration curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of the unknown samples by interpolating their absorbance values on the calibration curve.
Visualizations
Caption: Mechanism of action of Trovafloxacin.
Caption: Troubleshooting workflow for Trovafloxacin precipitation.
References
Technical Support Center: Trovafloxacin LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Trovafloxacin.
Frequently Asked Questions (FAQs)
Q1: What is Trovafloxacin and what are its key physicochemical properties relevant to LC-MS/MS analysis?
A1: Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic. Its structure and properties present unique considerations for LC-MS/MS analysis. Understanding these properties is crucial for developing robust analytical methods and troubleshooting matrix effects.
Table 1: Physicochemical Properties of Trovafloxacin
| Property | Value | Implication for LC-MS/MS Analysis |
| Molecular Formula | C₂₀H₁₅F₃N₄O₃ | Determines the monoisotopic mass for MS detection. |
| Molecular Weight | 416.36 g/mol | |
| pKa | 5.87 (carboxylic acid), 8.09 (amino group)[1] | Trovafloxacin is amphoteric. The pH of the sample and mobile phase will significantly impact its ionization state, retention on reversed-phase columns, and extraction efficiency. |
| LogP | 0.31[2] | Indicates relatively low hydrophobicity, suggesting that it will be well-retained on reversed-phase columns with a suitable aqueous mobile phase. |
| Aqueous Solubility | U-shaped solubility curve, with minimum solubility around pH 7.[1] | Sample and mobile phase pH must be controlled to prevent precipitation in the analytical system. |
Q2: What are the major metabolites of Trovafloxacin and can they interfere with the analysis?
A2: Trovafloxacin is primarily metabolized through phase II conjugation reactions, with minimal oxidative metabolism.[3][4] The major metabolites are the ester glucuronide and the N-acetyl metabolite.[2][3] These metabolites are more polar than the parent drug and may co-elute, potentially causing matrix effects or appearing as interfering peaks if their fragmentation patterns are not sufficiently distinct.
Table 2: Major Metabolites of Trovafloxacin
| Metabolite | Location Found | Potential for Interference |
| Trovafloxacin Glucuronide (M1) | Urine, Serum[5][6] | As the major circulating metabolite, it could potentially co-elute and cause ion suppression. Its fragmentation should be evaluated to ensure no cross-talk with Trovafloxacin's MRM transitions. |
| N-acetyl Trovafloxacin (M3) | Feces, Serum[5][6] | Present in serum and could be a source of interference. |
| N-acetyltrovafloxacin glucuronide (M2) | Urine[5][6] | Less likely to be a major interferent in plasma/serum analysis. |
| Sulfate conjugate of Trovafloxacin (M4) | Feces[5][6] | Primarily found in feces, so less of a concern for plasma/serum analysis. |
Q3: What is the recommended internal standard (IS) for Trovafloxacin analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. For Trovafloxacin, Trovafloxacin-d4 Mesylate is commercially available and is the recommended internal standard.[6] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for variations in sample preparation and ionization.[7]
Q4: What are the common causes of matrix effects in Trovafloxacin analysis of plasma samples?
A4: The most common sources of matrix effects in plasma are phospholipids, which can co-elute with the analyte and cause ion suppression in the electrospray ionization (ESI) source. Other endogenous components like salts and proteins can also contribute if not adequately removed during sample preparation. Given Trovafloxacin's amphoteric nature, careful pH control during extraction is necessary to minimize the co-extraction of interfering compounds.
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
-
Question: My Trovafloxacin peak is tailing significantly. What could be the cause?
-
Answer:
-
Secondary Interactions: Trovafloxacin's basic amino group can interact with residual acidic silanols on the C18 column. Ensure your mobile phase is adequately buffered, for example, with 0.1% formic acid, to keep the analyte protonated.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Inappropriate Mobile Phase pH: The mobile phase pH should be at least 2 pH units away from the analyte's pKa to ensure a consistent ionization state. For Trovafloxacin, a mobile phase pH of around 3-4 is a good starting point.
-
-
Problem: High Baseline Noise or Interfering Peaks
-
Question: I am seeing a lot of background noise and extra peaks in my chromatogram. How can I clean up my sample?
-
Answer: This indicates insufficient sample cleanup.
-
Inadequate Protein Precipitation: Simple protein precipitation with acetonitrile may not be sufficient to remove all interferences, especially phospholipids.
-
Consider Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup. For Trovafloxacin, a mixed-mode cation exchange SPE can be effective due to its basic nature. This will help in removing neutral and acidic interferences.
-
Phospholipid Removal: If ion suppression is suspected, use a specialized phospholipid removal SPE plate or cartridge.
-
-
Problem: Inconsistent Results and Poor Reproducibility
-
Question: My peak areas for Trovafloxacin are highly variable between injections of the same sample. What should I investigate?
-
Answer: This is a classic sign of matrix effects.
-
Ion Suppression/Enhancement: Co-eluting matrix components are likely affecting the ionization of Trovafloxacin.
-
Use a Stable Isotope-Labeled Internal Standard: If you are not already using Trovafloxacin-d4, incorporating it into your workflow is the most effective way to compensate for these effects.
-
Improve Sample Preparation: As mentioned above, enhance your sample cleanup using SPE, particularly methods that target phospholipid removal.
-
Optimize Chromatography: Adjust your gradient to better separate Trovafloxacin from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.
-
-
Problem: Low Recovery
-
Question: My recovery for Trovafloxacin is consistently low after solid-phase extraction. What can I do to improve it?
-
Answer:
-
Check pH during Extraction: Trovafloxacin's retention on a mixed-mode cation exchange sorbent is pH-dependent. Ensure the sample is loaded at a pH where Trovafloxacin is positively charged (e.g., pH 6) to allow for strong retention.
-
Optimize Elution Solvent: Elution from a cation exchange sorbent requires a basic solvent to neutralize the analyte. A common elution solvent is 5% ammonium hydroxide in methanol or acetonitrile. Ensure the elution solvent is strong enough to fully desorb the analyte.
-
Drying Down Step: If your protocol involves an evaporation and reconstitution step, Trovafloxacin may be sticking to the sides of the tube. Try reconstituting in a solvent with a higher organic content or one that is slightly acidified.
-
-
Experimental Protocols
Recommended Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is designed to provide a clean extract of Trovafloxacin from plasma by utilizing both reversed-phase and ion-exchange retention mechanisms, which is effective for removing phospholipids and other interferences.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Human plasma
-
Trovafloxacin standard
-
Trovafloxacin-d4 Mesylate internal standard
-
Methanol
-
Acetonitrile
-
Ammonium hydroxide
-
Formic acid
-
Water (HPLC-grade)
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 20 µL of internal standard working solution (Trovafloxacin-d4).
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step precipitates proteins and adjusts the pH.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute Trovafloxacin with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects in Trovafloxacin analysis.
Caption: Experimental workflow for Mixed-Mode SPE of Trovafloxacin.
References
- 1. rsc.org [rsc.org]
- 2. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trovafloxacin-d4 Mesylate | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting Trovafloxacin peak tailing in HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Trovafloxacin, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[1] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a Tf of 1. A value greater than 1.2 is often considered significant tailing, and values above 2.0 may be unacceptable for precise quantitative analysis.[1]
Q2: My Trovafloxacin peak is tailing. What are the most likely causes?
A2: Peak tailing for Trovafloxacin, a compound with both acidic (carboxylic acid, pKa ≈ 5.87) and basic (amino group, pKa ≈ 8.09) functionalities, is most commonly due to secondary interactions with the stationary phase.[2] The primary causes include:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns (like C18) can interact with the basic amino group of Trovafloxacin, leading to peak tailing.[3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to undesirable interactions between Trovafloxacin and the stationary phase.[5]
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and peak tailing.[6]
-
Sample Overload: Injecting too concentrated a sample can saturate the column and cause peak distortion.[1]
-
Extra-column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volumes, can contribute to peak broadening and tailing.[7]
Q3: How can I eliminate peak tailing caused by silanol interactions?
A3: To minimize silanol interactions with the basic moiety of Trovafloxacin, consider the following strategies:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the protonated Trovafloxacin.[5][8]
-
Use an End-capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, which significantly reduces the potential for secondary interactions.[9]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[8]
Q4: What is the optimal mobile phase pH for Trovafloxacin analysis?
A4: The optimal pH will depend on the specific column and desired separation. However, a common strategy for basic compounds like Trovafloxacin is to work at a low pH (e.g., 3.0) to ensure the silanol groups on the stationary phase are not ionized.[1] This minimizes the secondary interactions that cause peak tailing.
Q5: Can my sample preparation be causing the peak tailing?
A5: Yes, several aspects of sample preparation can lead to poor peak shape:
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the mobile phase itself if possible.[1]
-
Sample Overload: If you suspect overloading, try diluting your sample or reducing the injection volume.[1]
-
Particulates: Unfiltered samples can block the column inlet frit, leading to peak distortion. Always filter your samples through a 0.22 or 0.45 µm filter before injection.
Data Presentation: HPLC Methods for Trovafloxacin Analysis
The following table summarizes various reported HPLC methods for the determination of Trovafloxacin.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | C18 | C18 |
| Mobile Phase | 0.04 M H₃PO₄-acetonitrile-tetrabutylammonium hydroxide-0.005 M dibutyl amine phosphate (83:16.85:0.05:0.1, v/v) | Gradient: A=17.5mM NaH₂PO₄ + 1.5mM tetrabutylammonium hydroxide, pH 3; B=50% ACN/50% MeOH | Gradient: A=0.025 M H₃PO₄ (pH 3 with TEA); B=MeOH |
| pH | 3.0 | 3.0 | 3.0 |
| Flow Rate | - | - | 1.0 mL/min |
| Detection | UV at 275 nm | UV at 293 nm and 270 nm | Fluorescence |
| Reference | [1] | [7] | [3] |
Experimental Protocol: General HPLC Method for Trovafloxacin
This protocol provides a general starting point for the analysis of Trovafloxacin. Optimization may be required based on your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
Trovafloxacin reference standard
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Phosphoric acid (H₃PO₄) or other suitable buffer reagents
-
Triethylamine (TEA) (optional)
2. Mobile Phase Preparation (Example with pH 3.0):
-
Prepare a 25 mM phosphate buffer by dissolving the appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water.
-
Adjust the pH of the buffer to 3.0 using phosphoric acid.
-
The mobile phase can be a mixture of this buffer and an organic modifier like acetonitrile. A common starting point is a ratio of 80:20 (Buffer:Acetonitrile).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
3. Standard Solution Preparation:
-
Prepare a stock solution of Trovafloxacin (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a small amount of acid followed by dilution with mobile phase).
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.
4. HPLC Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: See step 2.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection: UV detection at approximately 275 nm.
5. System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters to check include:
-
Tailing Factor: Should be ≤ 2.
-
Reproducibility of Retention Time and Peak Area: Relative standard deviation (RSD) should be low (e.g., < 2%).
-
Theoretical Plates: A measure of column efficiency.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting Trovafloxacin peak tailing.
Caption: Troubleshooting workflow for Trovafloxacin peak tailing.
References
- 1. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 4. [PDF] VALIDATION OF REVERSE PHASE-HPLC METHOD FOR THE QUANTITATIVE ESTIMATION OF NORFLOXACIN IN PURE AND PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 5. Quantification of trovafloxacin in serum by high-performance liquid chromatography with on-line solid-phase extraction [ouci.dntb.gov.ua]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. Simultaneous determination of Trovafloxacin and Marbofloxacin in equine serum and human plasma samples using previously validated HPLC Method - ProQuest [proquest.com]
- 8. ijsdr.org [ijsdr.org]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Preventing Trovafloxacin Degradation During Sample Preparation
Welcome to the Technical Support Center for Trovafloxacin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Trovafloxacin during experimental sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
I. Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the handling and preparation of samples containing Trovafloxacin.
| Problem | Potential Cause | Recommended Solution(s) |
| Low recovery of Trovafloxacin | 1. pH-related precipitation: Trovafloxacin has low solubility at neutral pH and may precipitate out of solution.[1] | - Adjust sample pH: Maintain a slightly acidic pH (ideally between 3.5 and 5.5) during extraction and processing.[1] - Solvent Selection: Use a solvent in which Trovafloxacin is more soluble, such as a mixture of organic solvent (e.g., acetonitrile, methanol) and an acidic aqueous buffer. |
| 2. Photodegradation: Exposure to UV or ambient light can cause significant degradation of fluoroquinolones.[2] | - Work in low-light conditions: Use amber-colored vials and minimize exposure to direct light. - UV protection: If possible, use UV-blocking films on laboratory windows or work in a designated low-light area. | |
| 3. Adsorption to surfaces: Trovafloxacin may adsorb to glass or plastic surfaces, especially at low concentrations. | - Use appropriate containers: Employ silanized glassware or low-adsorption polypropylene tubes. - Pre-rinse: Pre-rinse containers with the sample solvent to saturate binding sites. | |
| Appearance of unexpected peaks in chromatogram | 1. Degradation Products: The presence of extra peaks suggests that Trovafloxacin has degraded into other compounds. | - Identify the degradation pathway: - Hydrolysis: Check the pH of your solutions. Acidic or basic conditions can lead to hydrolysis, although Trovafloxacin is relatively stable under most conditions.[1] - Oxidation: The cyclopropylamine moiety of Trovafloxacin may be susceptible to oxidation.[2] Avoid strong oxidizing agents and consider adding antioxidants (e.g., ascorbic acid) to your sample matrix if oxidation is suspected. - Photodegradation: As mentioned above, protect samples from light. |
| 2. Matrix Effects: Components of the biological matrix (e.g., plasma, urine) may interfere with the analysis. | - Optimize sample cleanup: Use a robust solid-phase extraction (SPE) protocol to remove interfering substances. A C18 sorbent is commonly used for Trovafloxacin.[3] | |
| Inconsistent results between replicates | 1. Incomplete dissolution: Trovafloxacin may not be fully dissolved, especially in neutral pH buffers. | - Ensure complete dissolution: Use sonication or vortexing to aid dissolution. Visually inspect for any particulate matter before proceeding. - Use of co-solvents: For stock solutions, dissolve Trovafloxacin in a small amount of organic solvent (e.g., DMSO) before diluting with aqueous buffers. |
| 2. Temperature-dependent degradation: Elevated temperatures during sample processing can accelerate degradation.[2] | - Maintain low temperatures: Keep samples on ice or in a cooling rack during preparation steps like centrifugation and evaporation. | |
| 3. Variable light exposure: Inconsistent exposure to light between samples can lead to varying levels of photodegradation. | - Standardize light conditions: Ensure all samples are handled with the same level of light protection throughout the workflow. |
II. Frequently Asked Questions (FAQs)
Sample Handling and Storage
Q1: What are the optimal storage conditions for Trovafloxacin in biological samples?
For long-term stability, human serum samples containing Trovafloxacin should be stored at -20°C for up to 12 months, and urine samples at -80°C for up to 18 months.[3] For short-term storage during sample preparation, it is recommended to keep samples on ice and protected from light.
Q2: How does pH affect the stability and solubility of Trovafloxacin during sample preparation?
Trovafloxacin's solubility is highly pH-dependent. It is more soluble in acidic conditions (pH 3.5-5.5) and has very low solubility at a neutral pH of around 7.[1] Therefore, maintaining a slightly acidic environment during extraction and processing is crucial to prevent precipitation and ensure accurate quantification.
Q3: What precautions should I take regarding light exposure?
Trovafloxacin, like other fluoroquinolones, is susceptible to photodegradation.[2] It is essential to work in a low-light environment and use amber-colored labware to protect samples from UV and ambient light.
Degradation Pathways
Q4: What are the primary degradation pathways for Trovafloxacin?
While specific forced degradation studies on Trovafloxacin are not extensively published, based on its structure and data from related fluoroquinolones, the primary degradation pathways are likely:
-
Photodegradation: Exposure to light can lead to the formation of various photoproducts.
-
Oxidation: The cyclopropylamine moiety is a potential site for oxidative degradation.[2]
-
Hydrolysis: While generally stable, extreme pH conditions (strong acid or base) coupled with heat can induce hydrolysis.
Q5: What do the degradation products of Trovafloxacin look like?
Specific degradation products of Trovafloxacin are not well-documented in publicly available literature. However, for other fluoroquinolones, degradation often involves modifications to the piperazine ring (or in Trovafloxacin's case, the 3-azabicyclo[3.1.0]hexyl substituent), decarboxylation, and defluorination. Advanced oxidation processes can lead to cleavage of the piperazine ring and hydroxylation.
Analytical Methods
Q6: What is a reliable analytical method for quantifying Trovafloxacin in biological samples?
A validated method for the determination of Trovafloxacin in serum and urine is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[3] This method often involves a solid-phase extraction (SPE) step for sample cleanup.
III. Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Trovafloxacin from Human Serum
This protocol is adapted from a validated HPLC method for Trovafloxacin.[3]
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Acidified water (e.g., 0.1% formic acid or phosphoric acid in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of acidified water. Do not allow the cartridge to dry.
-
Sample Loading: To 1 mL of serum sample, add an internal standard (if used) and vortex. Centrifuge to precipitate proteins. Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of acidified water to remove interfering substances.
-
Elution: Elute Trovafloxacin from the cartridge with 3 mL of the elution solvent into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
IV. Visualizations
Workflow for Preventing Trovafloxacin Degradation
Caption: Workflow for Trovafloxacin sample preparation, highlighting critical control points to prevent degradation.
Logical Relationships in Troubleshooting Degradation
Caption: A decision-making diagram for troubleshooting common issues related to Trovafloxacin degradation during sample analysis.
References
Cross-reactivity issues in Trovafloxacin immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Trovafloxacin immunoassays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Trovafloxacin immunoassays.
Issue 1: Higher than expected signal or false-positive results.
This could be due to cross-reactivity with other compounds in the sample.
-
Question: My assay is showing a positive result for Trovafloxacin in a sample that should be negative. What could be the cause?
-
Answer: False-positive results in Trovafloxacin immunoassays can be caused by the presence of other structurally similar fluoroquinolone antibiotics. The antibodies used in the assay may recognize and bind to these related compounds, leading to a positive signal. It has been documented that Trovafloxacin can cross-react in an immunoassay developed for Sarafloxacin, another fluoroquinolone antibiotic.[1][2][3] This suggests that antibodies raised against one fluoroquinolone can potentially recognize others.
To troubleshoot this, consider the following steps:
-
Sample Review: Analyze the sample's history to determine if other fluoroquinolones might be present.
-
Cross-Reactivity Check: If you have access to other fluoroquinolone standards, you can test their reactivity in your assay to confirm cross-reactivity.
-
Confirmation Analysis: Utilize a confirmatory analytical method, such as High-Performance Liquid Chromatography (HPLC), to verify the presence and quantify the concentration of Trovafloxacin in your sample.[4][5][6]
-
Issue 2: Inconsistent or variable results between assays.
Inconsistent results can arise from several factors related to the assay protocol and reagents.
-
Question: I am observing significant variability in my results from one assay run to another. How can I improve consistency?
-
Answer: Variability in immunoassay results can be due to minor differences in experimental conditions. To improve reproducibility:
-
Standardize Protocol: Ensure that all incubation times, temperatures, and washing steps are performed consistently for every assay.
-
Reagent Handling: Use fresh reagents and ensure they are brought to room temperature before use. Avoid repeated freeze-thaw cycles of standards and antibodies.
-
Pipetting Technique: Calibrate your pipettes regularly and use fresh tips for each sample and reagent to prevent cross-contamination.
-
Plate Washing: Ensure thorough and consistent washing of the microplate wells to remove all unbound reagents. Automated plate washers can improve consistency.
-
Workflow for Investigating High Signal/False-Positives
Caption: Troubleshooting workflow for unexpected positive results.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a Trovafloxacin immunoassay?
A: Cross-reactivity is the phenomenon where the antibodies in an immunoassay, intended to be specific for Trovafloxacin, also bind to other structurally similar molecules.[7][8] This can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity depends on the specific antibody used and the structural similarity of the interfering compound to Trovafloxacin.
Q2: Which compounds are known to cross-react with fluoroquinolone immunoassays?
A: While specific and comprehensive cross-reactivity data for Trovafloxacin immunoassays is not widely published, studies on other fluoroquinolone immunoassays provide valuable insights. Generally, other fluoroquinolones are the most likely cross-reactants. For example, in an assay developed for Sarafloxacin, Trovafloxacin itself was shown to be a cross-reactant.[2][3] Other fluoroquinolones that could potentially cross-react include Ciprofloxacin, Norfloxacin, Enrofloxacin, and others due to their shared core chemical structure.[7] It is also important to note that some fluoroquinolones have been reported to cross-react with certain urine drug screens for opiates and amphetamines, though this is a different context than a specific Trovafloxacin assay.[9][10]
Q3: How can I minimize the impact of cross-reactivity in my experiments?
A: To minimize the impact of cross-reactivity:
-
Use a Highly Specific Antibody: Whenever possible, select a monoclonal antibody with high specificity for Trovafloxacin.
-
Sample Purification: If your sample matrix is complex and likely to contain interfering substances, consider a sample clean-up or extraction step before running the immunoassay.
-
Confirmatory Methods: For critical applications, always confirm positive immunoassay results with a more specific method like liquid chromatography-mass spectrometry (LC-MS) or HPLC.[4][5][6]
Q4: Where can I find a detailed protocol for performing a competitive ELISA to test for cross-reactivity?
A: A general protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is provided below. This can be adapted to assess the cross-reactivity of your Trovafloxacin immunoassay.
Experimental Protocols
Protocol: Competitive Inhibition ELISA for Cross-Reactivity Assessment
This protocol outlines a general procedure to determine the cross-reactivity of other compounds in a Trovafloxacin competitive ELISA.
Materials:
-
Microtiter plate coated with a Trovafloxacin-protein conjugate
-
Trovafloxacin standard
-
Potential cross-reacting compounds (e.g., other fluoroquinolones)
-
Primary antibody specific for Trovafloxacin
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Preparation: Prepare serial dilutions of the Trovafloxacin standard and the potential cross-reacting compounds in the assay buffer.
-
Competitive Reaction: Add a fixed amount of the primary antibody and varying concentrations of either the Trovafloxacin standard or the test compounds to the wells of the coated microtiter plate.
-
Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at 37°C). During this step, the free Trovafloxacin or cross-reactant in the solution will compete with the Trovafloxacin conjugate coated on the plate for binding to the primary antibody.
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound antibodies and other reagents.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate (e.g., 1 hour at 37°C).
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the concentration for both the Trovafloxacin standard and the test compounds. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined.
Calculation of Cross-Reactivity: Cross-reactivity (%) = (IC50 of Trovafloxacin / IC50 of test compound) x 100
Competitive ELISA Workflow
Caption: General workflow for a competitive ELISA.
Data Presentation
Table 1: Representative Cross-Reactivity Data for Fluoroquinolone Immunoassays
Disclaimer: The following table is a compilation of data from immunoassays developed for other fluoroquinolones (e.g., Sarafloxacin) and is intended to be representative. Actual cross-reactivity in a specific Trovafloxacin immunoassay will depend on the antibody used.
| Compound | Class | Representative Cross-Reactivity (%) in a Sarafloxacin ci-ELISA[2][3] |
| Sarafloxacin | Fluoroquinolone | 100 |
| Trovafloxacin | Fluoroquinolone | Cross-reactivity observed |
| Difloxacin | Fluoroquinolone | Cross-reactivity observed |
| Enrofloxacin | Fluoroquinolone | Cross-reactivity observed |
| Norfloxacin | Fluoroquinolone | Cross-reactivity observed |
| Nalidixic Acid | Quinolone | Cross-reactivity observed |
Note: Specific quantitative cross-reactivity percentages for Trovafloxacin in this assay were not provided in the source material, only that it did cross-react.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the antibacterial trovafloxacin by differential-pulse adsorptive stripping voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ciprofloxacin and Clinafloxacin Antibodies for an Immunoassay of Quinolones: Quantitative Structure–Activity Analysis of Cross-Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Commonly used fluoroquinolones cross-react with urine drug screens for opiates, buprenorphine, and amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Trovafloxacin and Levofloxacin Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of two fluoroquinolone antibiotics, Trovafloxacin and Levofloxacin. Trovafloxacin, despite its broad-spectrum efficacy, was withdrawn from the market due to severe hepatotoxicity, making it a critical case study in drug-induced liver injury (DILI).[1][2] Levofloxacin, a structurally related compound, remains in clinical use with a more favorable safety profile. This analysis synthesizes experimental data on their primary toxicities, offering insights for preclinical safety assessment and the development of safer antimicrobial agents.
Executive Summary
Trovafloxacin exhibits a significantly higher potential for severe, idiosyncratic hepatotoxicity compared to Levofloxacin.[3][4] Experimental models suggest this is linked to a "two-hit" mechanism involving inflammatory stress, mitochondrial dysfunction, and the formation of reactive metabolites.[5][6] In contrast, Levofloxacin demonstrates a considerably lower risk of liver injury.[7] While both drugs can induce cardiotoxicity, a known class effect of fluoroquinolones, Levofloxacin shows a markedly lower propensity for prolonging the QT interval and inhibiting cardiac potassium channels.[8][9] Neurotoxicity and phototoxicity are also recognized adverse effects of fluoroquinolones, with studies indicating a generally better safety profile for Levofloxacin in these areas as well.[2][10][11]
Data Presentation: Comparative Toxicity Summary
The following tables summarize quantitative data from various studies, providing a clear comparison of the toxicological profiles of Trovafloxacin and Levofloxacin.
Table 1: Comparative Hepatotoxicity
| Feature | Trovafloxacin | Levofloxacin | Reference |
| Clinical Outcome | High incidence of severe, idiosyncratic liver injury, including fatalities. | Rare instances of clinically apparent liver injury, generally self-limited. | [1][7] |
| Mechanism | "Inflammatory stress" model, mitochondrial peroxynitrite stress, JNK signaling pathway activation, metabolic bioactivation of cyclopropylamine moiety. | Less defined, likely a class effect with lower incidence. | [5][6][12] |
| In Vitro (Human Liver Model) | Elicited vascular and hepatocellular toxicity at clinically relevant concentrations. | Did not provoke tissue injury at comparable concentrations. | [3][4] |
| Animal Models | Induces significant liver injury when co-administered with an inflammatory stimulus (e.g., LPS). | Does not produce significant hepatotoxicity in similar models. | [1][6] |
Table 2: Comparative Cardiotoxicity
| Feature | Trovafloxacin | Levofloxacin | Reference |
| QTc Prolongation | Minimal effect. | Low risk, but can occur. | [8][13][14] |
| Action Potential Duration (APD) Prolongation (in vitro) | 0.6 - 3.3% | 0.6 - 3.3% | [2] |
| IKr (HERG) Channel Inhibition (in vitro) | Low affinity. | Low affinity, with IC50 values much higher than therapeutic plasma levels. | [8][9] |
| Reported Cardiac Events | Not a primary reason for withdrawal. | Rare reports of Torsades de Pointes (TdP). | [8][13] |
Table 3: Comparative Neurotoxicity
| Feature | Trovafloxacin | Levofloxacin | Reference |
| Mechanism | CNS excitation via GABA receptor inhibition and NMDA receptor activation. | CNS excitation via GABA receptor inhibition and NMDA receptor activation. | [15][16] |
| Clinical Manifestations | Dizziness, convulsions, psychosis. | Insomnia, dizziness, headache; rare seizures and psychosis. | [11][17] |
| Relative Potential | Considered to have a higher potential for CNS adverse reactions. | Generally considered to have a lower potential for CNS adverse events. | [10][16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative toxicity research are provided below.
Protocol 1: In Vivo Mouse Model of Trovafloxacin/LPS-Induced Hepatotoxicity
This protocol is adapted from established models used to study idiosyncratic drug-induced liver injury.[1][5]
Objective: To assess the potential of a drug to cause liver injury in the presence of an inflammatory stimulus.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Trovafloxacin mesylate
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for Trovafloxacin (e.g., 0.5% methylcellulose)
-
Sterile saline
-
Gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Trovafloxacin Administration: Administer Trovafloxacin (e.g., 30-150 mg/kg) via oral gavage. This dose should not independently cause liver injury.
-
LPS Administration: 2-4 hours after Trovafloxacin administration, inject a non-hepatotoxic dose of LPS (e.g., 1-5 mg/kg) intraperitoneally.
-
Monitoring and Sample Collection: Monitor the animals for signs of toxicity. At a predetermined time point (e.g., 6-8 hours after LPS injection), euthanize the mice.
-
Blood and Tissue Collection: Collect blood via cardiac puncture for serum biochemistry analysis (e.g., ALT, AST). Perfuse the liver with saline and collect tissue samples for histopathological analysis and molecular assays.
Protocol 2: In Vitro Assessment of Cardiotoxicity using Cardiac Myocytes
This protocol outlines a method to compare the effects of different fluoroquinolones on the action potential duration of cardiac myocytes.[2]
Objective: To evaluate the potential of a drug to prolong the cardiac action potential, a surrogate marker for arrhythmogenic risk.
Materials:
-
Isolated right ventricular myocytes from a suitable animal model (e.g., guinea pig).
-
Control perfusion solution (e.g., Tyrode's solution).
-
Test compounds (Trovafloxacin, Levofloxacin) dissolved in the perfusion solution at desired concentrations (e.g., 100 μM).
-
Whole-cell patch-clamp electrophysiology setup.
Procedure:
-
Cell Isolation: Isolate ventricular myocytes using established enzymatic digestion protocols.
-
Electrophysiological Recording: Establish a whole-cell patch-clamp configuration on an isolated myocyte.
-
Baseline Recording: Record baseline action potentials by perfusing the cell with the control solution.
-
Drug Application: Perfuse the myocyte with the solution containing the test compound for a sufficient period to reach steady-state effect.
-
Post-Drug Recording: Record action potentials in the presence of the drug.
-
Data Analysis: Measure the action potential duration at 90% repolarization (APD90) before and after drug application. Calculate the percentage prolongation of the APD for each compound.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Idiosyncratic Drug-Induced Liver Injury and the Role of Inflammatory Stress with an Emphasis on an Animal Model of Trovafloxacin Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levofloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Safety of the new fluoroquinolones compared with ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiac risks associated with antibiotics: azithromycin and levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicity of Levofloxacin_Chemicalbook [chemicalbook.com]
Head-to-Head Comparison: Trovafloxacin Versus Other Fluoroquinolones
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of trovafloxacin with other key fluoroquinolones, namely ciprofloxacin, levofloxacin, and moxifloxacin. Trovafloxacin, a potent fluoroquinolone with a broad spectrum of activity, was withdrawn from the market due to a high incidence of severe hepatotoxicity. This document aims to offer an objective analysis of its performance against its alternatives, supported by experimental data, to inform future drug development and research in antibacterial agents.
Mechanism of Action: A Common Pathway
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] By binding to the enzyme-DNA complex, they stabilize DNA strand breaks, which blocks the progression of the replication fork and ultimately leads to bacterial cell death.[1][2] In many gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many gram-positive bacteria.[1]
dot digraph "Fluoroquinolone_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Mechanism of Action of Fluoroquinolones", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124", arrowhead=normal];
Fluoroquinolone [label="Fluoroquinolone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Gyrase [label="DNA Gyrase\n(Primary target in Gram-negative bacteria)", fillcolor="#FBBC05", fontcolor="#202124"]; Topoisomerase_IV [label="Topoisomerase IV\n(Primary target in Gram-positive bacteria)", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme_DNA_Complex [label="Enzyme-DNA Complex\nStabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Replication_Block [label="Blockage of DNA Replication", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bacterial_Cell_Death [label="Bacterial Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"];
Fluoroquinolone -> DNA_Gyrase; Fluoroquinolone -> Topoisomerase_IV; DNA_Gyrase -> Enzyme_DNA_Complex; Topoisomerase_IV -> Enzyme_DNA_Complex; Enzyme_DNA_Complex -> DNA_Replication_Block; DNA_Replication_Block -> Bacterial_Cell_Death; } caption: "Fluoroquinolone Mechanism of Action"
In Vitro Activity: A Comparative Analysis
The in vitro potency of trovafloxacin against a range of bacterial pathogens has been extensively compared with other fluoroquinolones. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative In Vitro Activity (MIC90, μg/mL) Against Gram-Positive Bacteria
| Organism | Trovafloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Streptococcus pneumoniae | 0.12 - 0.25 | 1-2 | 1 | 0.25 |
| Staphylococcus aureus (MSSA) | 0.06 - 0.12 | 0.5 - 1 | 0.5 | 0.12 |
| Enterococcus faecalis | 1 | 4 | 2 | 2 |
Table 2: Comparative In Vitro Activity (MIC90, μg/mL) Against Gram-Negative Bacteria
| Organism | Trovafloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Escherichia coli | 0.06 | 0.06 | 0.12 | 0.12 |
| Pseudomonas aeruginosa | 4 | 1 | 2 | 8 |
| Haemophilus influenzae | ≤0.03 - 0.06 | ≤0.03 - 0.06 | 0.06 | 0.06 |
Table 3: Comparative In Vitro Activity (MIC90, μg/mL) Against Anaerobic Bacteria
| Organism | Trovafloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Bacteroides fragilis | 0.5 - 1 | 8 - 16 | 4 | 1 |
Note: MIC values are compiled from various sources and may vary depending on the specific study and isolates tested.[3][4][5]
Clinical Efficacy: Head-to-Head Trials
Clinical trials have compared the efficacy of trovafloxacin with other fluoroquinolones in various infections.
Table 4: Trovafloxacin vs. Ciprofloxacin in Intra-abdominal Infections [6][7]
| Outcome | Trovafloxacin | Ciprofloxacin/Metronidazole |
| Clinical Success Rate | 83% | 74% - 77% |
| Indication | Complicated Intra-abdominal Infections | Complicated Intra-abdominal Infections |
Table 5: Trovafloxacin vs. Levofloxacin in Complicated Skin and Soft Tissue Infections [8][9]
| Outcome | Trovafloxacin | Levofloxacin |
| Clinical Success Rate | ~90% (inferred from similar indications) | 80.3% - 84% |
| Indication | Complicated Skin and Soft Tissue Infections | Complicated Skin and Soft Tissue Infections |
Table 6: Trovafloxacin vs. Moxifloxacin in Acute Bacterial Sinusitis
| Outcome | Trovafloxacin (200 mg daily for 10 days) | Moxifloxacin (400 mg daily for 7 days) |
| Clinical Success Rate (Post-therapy) | 92.1% | 96.9% |
| Bacteriological Eradication Rate | 90.1% | 94.4% |
Safety and Tolerability: The Achilles' Heel of Trovafloxacin
The most significant differentiating factor between trovafloxacin and other fluoroquinolones is its association with severe hepatotoxicity, which ultimately led to its withdrawal from the market.
Trovafloxacin-Induced Hepatotoxicity:
Post-marketing surveillance revealed a higher incidence of serious liver injury, including acute liver failure, with trovafloxacin compared to other fluoroquinolones.[10][11][12] The proposed mechanism involves a combination of factors, including the formation of reactive metabolites and an inflammatory response.[10][11][12] Studies have shown that in the presence of an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α), trovafloxacin can induce hepatocellular apoptosis through prolonged activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[10][11][12]
dot digraph "Trovafloxacin_Hepatotoxicity_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Proposed Signaling Pathway of Trovafloxacin-Induced Hepatotoxicity", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124", arrowhead=normal];
Trovafloxacin [label="Trovafloxacin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TNF_alpha [label="TNF-α\n(Inflammatory Stimulus)", fillcolor="#FBBC05", fontcolor="#202124"]; Hepatocyte [label="Hepatocyte", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; JNK_Activation [label="Prolonged JNK Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_Activation [label="Caspase Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Hepatocellular Apoptosis\n(Liver Injury)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Trovafloxacin -> Hepatocyte; TNF_alpha -> Hepatocyte; Hepatocyte -> JNK_Activation [label="Synergistic Effect"]; JNK_Activation -> Caspase_Activation; Caspase_Activation -> Apoptosis; } caption: "Trovafloxacin Hepatotoxicity Pathway"
Table 7: Comparative Adverse Event Profiles
| Adverse Event | Trovafloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Hepatotoxicity | High risk of severe liver injury | Low risk | Low risk | Low risk |
| CNS Effects (Dizziness, Headache) | Reported | Reported | Reported | Reported |
| Gastrointestinal Effects (Nausea, Diarrhea) | Common | Common | Common | Common |
| Phototoxicity | Low potential | Moderate potential | Low potential | Low potential |
| QTc Prolongation | Low potential | Low potential | Low potential | Moderate potential |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.[13][14]
dot digraph "Agar_Dilution_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for Agar Dilution MIC Testing", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124", arrowhead=normal];
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Antibiotic_Stock [label="Prepare Antibiotic Stock Solution"]; Serial_Dilution [label="Create Serial Dilutions of Antibiotic"]; Incorporate_in_Agar [label="Incorporate Dilutions into Molten Agar"]; Pour_Plates [label="Pour Agar Plates"]; Prepare_Inoculum [label="Prepare Standardized Bacterial Inoculum"]; Inoculate_Plates [label="Inoculate Plates with Bacteria"]; Incubate [label="Incubate Plates"]; Read_Results [label="Read Results (Determine MIC)"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Prepare_Antibiotic_Stock; Prepare_Antibiotic_Stock -> Serial_Dilution; Serial_Dilution -> Incorporate_in_Agar; Incorporate_in_Agar -> Pour_Plates; Prepare_Inoculum -> Inoculate_Plates; Pour_Plates -> Inoculate_Plates; Inoculate_Plates -> Incubate; Incubate -> Read_Results; Read_Results -> End; } caption: "Agar Dilution MIC Testing Workflow"
Methodology:
-
Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of each fluoroquinolone at a high concentration in a suitable solvent as per CLSI guidelines.[13][14]
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different, twofold serial dilution of the antimicrobial agent.[13][14] A growth control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13][14]
-
Inoculation: The surface of each agar plate is inoculated with the bacterial suspension using a multipoint inoculator.
-
Incubation: Plates are incubated at 35°C ± 2°C for 16 to 20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vivo Efficacy Testing: Murine Pneumonia Model
Animal models are crucial for evaluating the in vivo efficacy of antibiotics. The murine pneumonia model is a commonly used model for respiratory tract infections.[15][16][17]
Methodology:
-
Animal Model: Typically, specific pathogen-free mice (e.g., BALB/c or C57BL/6) are used.
-
Induction of Pneumonia: Mice are anesthetized and infected via intranasal or intratracheal instillation of a standardized bacterial suspension (e.g., Streptococcus pneumoniae).[15][18]
-
Treatment: At a specified time post-infection, mice are treated with the test fluoroquinolone or a comparator drug via a clinically relevant route (e.g., oral gavage or subcutaneous injection).[15][19] A control group receives a vehicle.
-
Endpoint Evaluation: At various time points after treatment, mice are euthanized, and their lungs are harvested. The bacterial load in the lungs is quantified by homogenizing the tissue and plating serial dilutions on appropriate agar. Other endpoints can include survival rates, histopathological examination of lung tissue, and measurement of inflammatory markers.
In Vivo Efficacy Testing: Rabbit Endocarditis Model
The rabbit endocarditis model is a well-established model for studying the efficacy of antimicrobial agents in treating this serious infection.[20][21][22]
Methodology:
-
Catheter Placement: A sterile catheter is surgically placed across the aortic or tricuspid valve of a rabbit to induce the formation of a sterile vegetation.[20][22]
-
Bacterial Challenge: After a set period, a known inoculum of the test organism (e.g., Staphylococcus aureus) is injected intravenously to colonize the vegetation.[20][21]
-
Antimicrobial Therapy: Treatment with the test fluoroquinolone or a comparator is initiated at a defined time after bacterial challenge.[21]
-
Evaluation of Efficacy: After the treatment period, rabbits are euthanized, and the vegetations are excised, weighed, and homogenized to determine the number of viable bacteria (CFU/gram of vegetation).[20][21]
Conclusion
Trovafloxacin demonstrated potent in vitro and in vivo activity against a broad range of pathogens, often comparable or superior to other fluoroquinolones, particularly against gram-positive and anaerobic bacteria. However, its clinical utility was ultimately negated by an unacceptable risk of severe hepatotoxicity. This comparative guide highlights the critical importance of a thorough safety assessment in drug development. While the efficacy profile of trovafloxacin was promising, the severe adverse events underscore the necessity of a favorable risk-benefit ratio for any new therapeutic agent. For researchers and drug development professionals, the story of trovafloxacin serves as a crucial case study in the complexities of antibiotic development and the paramount importance of post-marketing surveillance.
References
- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trovafloxacin compared with levofloxacin, ofloxacin, ciprofloxacin, azithromycin and clarithromycin against unusual aerobic and anaerobic human and animal bite-wound pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levofloxacin and trovafloxacin: the next generation of fluoroquinolones? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antibacterial effects of ciprofloxacin and trovafloxacin against Streptococcus pneumoniae in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trovafloxacin in the treatment of intra-abdominal infections: results of a double-blind, multicenter comparison with imipenem/cilastatin. Trovafloxacin Surgical Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. deepdyve.com [deepdyve.com]
- 10. Molecular mechanisms of hepatocellular apoptosis induced by trovafloxacin-tumor necrosis factor-alpha interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. testinglab.com [testinglab.com]
- 15. benchchem.com [benchchem.com]
- 16. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Two Pharmacodynamic Models for Assessing the Efficacy of Amoxicillin-Clavulanate against Experimental Respiratory Tract Infections Caused by Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. Evaluation of antimicrobial agents in the rabbit model of endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of a Rabbit Model of Bacterial Endocarditis and an In Vitro Infection Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A rabbit model of right-sided Staphylococcus aureus endocarditis created with echocardiographic guidance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating HPLC Methods for Trovafloxacin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Trovafloxacin, validated according to the International Council for Harmonisation (ICH) guidelines. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for Trovafloxacin in pharmaceutical formulations.
Introduction to Trovafloxacin Analysis
Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic. Ensuring the quality, efficacy, and safety of Trovafloxacin drug products necessitates the use of accurate, precise, and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of pharmaceuticals due to its high resolution, sensitivity, and specificity. This guide explores a validated stability-indicating HPLC method and compares it with alternative analytical techniques, namely UV-Visible Spectrophotometry and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
HPLC Method Validation: A Workflow Overview
The validation of an analytical method ensures that it is suitable for its intended purpose. According to ICH Q2(R1) guidelines, the validation process for an HPLC method involves the evaluation of several key parameters to demonstrate its reliability and accuracy.
Caption: Workflow for validating an HPLC method according to ICH guidelines.
Comparison of Analytical Methods for Trovafloxacin
The choice of an analytical method depends on various factors, including the intended application, required sensitivity, and the complexity of the sample matrix. Below is a comparison of a validated stability-indicating HPLC method with UV-Visible Spectrophotometry and LC-MS/MS for the analysis of Trovafloxacin.
Table 1: Comparison of Validation Parameters for Trovafloxacin Analysis
| Parameter | Stability-Indicating HPLC-UV | UV-Visible Spectrophotometry | LC-MS/MS |
| Specificity | High (separates drug from degradation products and excipients) | Low (prone to interference from excipients and degradation products with similar chromophores) | Very High (mass-to-charge ratio detection provides excellent specificity) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 2.0% | < 5.0% |
| LOD | ~0.1 µg/mL | ~1 µg/mL | ~0.01 ng/mL |
| LOQ | ~0.3 µg/mL | ~3 µg/mL | ~0.05 ng/mL |
| Robustness | High (method performance is evaluated against deliberate variations) | Moderate (less complex, but susceptible to pH and solvent changes) | High (requires careful optimization but generally robust) |
| Application | Routine QC, stability studies, impurity profiling | Simple assay of pure substance or simple formulations | Trace analysis, bioanalysis, impurity identification |
Detailed Experimental Protocols
Stability-Indicating HPLC-UV Method
This protocol describes a reversed-phase HPLC method for the determination of Trovafloxacin in the presence of its degradation products.
Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
-
Diluent: Mobile Phase A and Acetonitrile (50:50, v/v).
Standard Solution Preparation:
Accurately weigh and dissolve about 25 mg of Trovafloxacin Mesylate reference standard in 25 mL of diluent to obtain a stock solution of 1000 µg/mL. Further dilute to a working concentration of 100 µg/mL with the diluent.
Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Trovafloxacin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.
-
Dilute 10 mL of the filtrate to 100 mL with the diluent to obtain a final concentration of 100 µg/mL.
Forced Degradation Study Protocol:
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.
A Comparative Guide to the Cross-Validation of Trovafloxacin Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of trovafloxacin, a fluoroquinolone antibiotic. The objective is to offer a comparative analysis of the performance of various techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific application, be it in pharmaceutical quality control, clinical pharmacokinetics, or stability testing. This document outlines detailed methodologies for key analytical techniques and presents a cross-validation workflow to ensure data integrity and comparability between different methods.
Comparative Analysis of Analytical Methods
The selection of an analytical method for trovafloxacin and its comparators, such as ciprofloxacin and levofloxacin, is contingent upon the specific requirements of the analysis, including the sample matrix, necessary sensitivity, and the instrumentation available. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or fluorescence detection is a commonly employed technique for the analysis of fluoroquinolones.[1][2][3][4][5]
The following table summarizes the performance characteristics of various HPLC methods used for the analysis of trovafloxacin and other fluoroquinolones, collated from several validation studies.
Table 1: Performance Comparison of HPLC Methods for Fluoroquinolone Analysis
| Parameter | Trovafloxacin | Ciprofloxacin | Levofloxacin | Gatifloxacin |
| Linearity Range | 0.1 - 20.0 µg/mL (in serum and urine)[4] | 27.5 - 82.5 µg/mL[6] | 2-10 µg/mL | 4.0 - 40 µg/mL[7][8] |
| Accuracy (% Recovery) | > 70%[4] | 99.7%[6] | 99.317 ± 0.990% (assay value) | > 99.91%[7][8] |
| Precision (% RSD) | < 5% (intra-day and inter-day)[4] | < 0.39%[6] | Not explicitly stated in the provided abstracts | Not explicitly stated in the provided abstracts |
| Limit of Detection (LOD) | Not explicitly stated in the provided abstracts | Not explicitly stated in the provided abstracts | 0.116 µg/mL | Not explicitly stated in the provided abstracts |
| Limit of Quantitation (LOQ) | 0.1 µg/mL[4] | Not explicitly stated in the provided abstracts | 0.348 µg/mL | Not explicitly stated in the provided abstracts |
| Sample Matrix | Serum, Urine[4] | Tablets[6] | Pharmaceutical dosage forms | Tablets, Solid Lipid Nanoparticles, Eye drops[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the key HPLC techniques discussed.
Trovafloxacin in Biological Samples (Serum and Urine)[4]
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Sample Preparation: Solid-phase extraction.
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of 0.04 M H3PO4, acetonitrile, tetrabutylammonium hydroxide, and 0.005 M dibutyl amine phosphate (D-4) reagent in the ratio of 83:16.85:0.05:0.1 (v/v), with the pH adjusted to 3.
-
Detection: UV absorbance at 275 nm.
-
Internal Standard: A methyl derivative of trovafloxacin.
Ciprofloxacin in Pharmaceutical Dosage Forms[6]
-
Instrumentation: Reverse Phase High-Performance Liquid Chromatograph.
-
Column: Inertsil C18 (250 x 4.6mm).
-
Mobile Phase: A mixture of phosphate buffer (pH 6.8) and acetonitrile in a ratio of 82:18 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 316 nm.
Simultaneous Determination of Levofloxacin and Moxifloxacin[2]
-
Instrumentation: Reversed Phase High-Performance Liquid Chromatograph.
-
Column: C-18 bonded silica column (250 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of 10% aqueous solution of acetic acid and acetonitrile in a ratio of 80:20 (v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 300 nm.
Stability-Indicating Method for Gatifloxacin[7][8]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-detector.
-
Column: Reverse phase SUPELCO® 516 C-18-DB, 50306-U, HPLC column (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A mixture of disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v), with the pH adjusted to 3.3 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 293 nm.
-
Forced Degradation Studies: The drug was subjected to acid, alkali, and oxidative stress to demonstrate the stability-indicating nature of the method.[7]
Visualization of Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods. This process ensures that the chosen methods are reliable and their results are comparable.
Caption: A logical workflow for the cross-validation of two analytical methods.
Signaling Pathway of Fluoroquinolone Action
Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This diagram illustrates the mechanism of action.
References
- 1. moca.net.ua [moca.net.ua]
- 2. setpublisher.com [setpublisher.com]
- 3. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 4. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpca.org [ijpca.org]
- 7. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hepatotoxicity of Trovafloxacin and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatotoxicity of the fluoroquinolone antibiotic trovafloxacin (TVX) and its analogues, with a focus on levofloxacin (LVX) and ciprofloxacin (CPFX). The information presented is supported by experimental data from in vivo and in vitro studies to elucidate the mechanisms underlying trovafloxacin's unique and severe liver toxicity profile.
Executive Summary
Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, was withdrawn from the market due to a high incidence of severe, idiosyncratic hepatotoxicity.[1][2] This adverse effect was not predicted by standard preclinical toxicology studies.[1] Research has revealed that trovafloxacin's hepatotoxicity is multifactorial, involving a unique interplay between the drug, inflammatory stress, and mitochondrial dysfunction. In contrast, its structural analogues, such as levofloxacin and ciprofloxacin, exhibit a significantly lower risk of liver injury.[2][3] This guide will delve into the experimental evidence that differentiates the hepatotoxic potential of these compounds.
Comparative Hepatotoxicity Data
The following tables summarize quantitative data from various studies, highlighting the differential effects of trovafloxacin and its analogues on key markers of liver injury and cellular toxicity.
Table 1: In Vivo Hepatotoxicity in Rodent Models
| Parameter | Trovafloxacin (TVX) | Levofloxacin (LVX) | Ciprofloxacin (CPFX) | Experimental Model | Source(s) |
| Plasma ALT (U/L) | Significantly elevated with LPS co-administration | No significant elevation with LPS co-administration | Not reported in a comparative LPS model | Mouse model with LPS co-administration | [2] |
| Hepatocellular Necrosis | Present with LPS co-administration | Absent with LPS co-administration | Not reported in a comparative LPS model | Mouse model with LPS co-administration | [2] |
Table 2: In Vitro Cytotoxicity in Hepatic Cell Lines
| Parameter | Trovafloxacin (TVX) | Levofloxacin (LVX) | Ciprofloxacin (CPFX) | Cell Line | Source(s) |
| Cell Viability (% of control) | ~51% at 10 µM, ~22% at 20 µM (after 7 days) | No significant change | IC50 of 60.5 µg/mL | HepaRG, HepG2 | [3][4] |
| LDH Release | Significant increase at 10 µM and 20 µM | No significant increase | Not reported in a comparative study | 3D human liver microphysiological model | [1] |
| Caspase-3/7 Activation (fold change) | ~25-fold increase with TNF-α | No significant increase with TNF-α | Not reported in a comparative study | HepG2 | [5] |
Table 3: Mitochondrial Toxicity Parameters
| Parameter | Trovafloxacin (TVX) | Levofloxacin (LVX) | Ciprofloxacin (CPFX) | Experimental System | Source(s) |
| Mitochondrial ROS Production (fold change) | ~2.5-fold at 10 µM, ~4-fold at 20 µM | No significant change | Induces ROS, but less than TVX | 3D human liver microphysiological model, patient studies | [1][6] |
| Hepatic Glutathione Levels | Significant depletion | Minor decline at higher concentrations | Significant depletion | 3D human liver microphysiological model, patient studies | [1][6] |
Table 4: Inflammatory Response
| Parameter | Trovafloxacin (TVX) | Levofloxacin (LVX) | Experimental System | Source(s) | |---|---|---|---| | TNF-α Release (in response to LPS) | Potentiates release | No significant effect | Rat hepatocyte-Kupffer cell co-culture |[7] | | IL-1β Production | Increased | Not increased | FLC-4 and THP-1 cell co-culture |[2] |
Key Mechanistic Differences
The "Inflammatory Stress" Hypothesis
A pivotal finding in understanding trovafloxacin's hepatotoxicity is the "inflammatory stress" or "two-hit" hypothesis.[7] Trovafloxacin alone is not overtly hepatotoxic in animal models; however, when co-administered with a sub-toxic dose of an inflammatory stimulus like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), it elicits severe liver injury.[2][8] This suggests that an underlying inflammatory condition may sensitize individuals to trovafloxacin's toxic effects. Levofloxacin, in the same model, does not produce this synergistic hepatotoxicity.[2]
Mitochondrial Dysfunction
Trovafloxacin has been shown to induce significant mitochondrial dysfunction.[9][10] This includes the generation of peroxynitrite stress, particularly in models with pre-existing mitochondrial vulnerabilities.[8] Trovafloxacin treatment leads to a significant increase in mitochondrial reactive oxygen species (ROS) and depletion of hepatic glutathione, a critical antioxidant.[1] While other fluoroquinolones, including ciprofloxacin and levofloxacin, can also affect mitochondrial function, their primary impact is often on the electron transport chain and mitochondrial DNA replication, with a less pronounced effect on the severe oxidative stress seen with trovafloxacin.[6][9]
Metabolic Bioactivation
The chemical structure of trovafloxacin, specifically its cyclopropylamine moiety, is susceptible to metabolic activation by cytochrome P450 enzymes and myeloperoxidase.[11] This process can generate reactive intermediates that form covalent adducts with hepatic proteins, leading to cellular damage and triggering an immune response.[11]
Immune System Activation
Trovafloxacin can modulate the innate immune response. It has been shown to potentiate the release of pro-inflammatory cytokines like TNF-α from Kupffer cells (liver-resident macrophages) in the presence of an inflammatory stimulus.[7] Furthermore, reactive metabolites of trovafloxacin can lead to the release of damage-associated molecular patterns (DAMPs) from hepatocytes, which in turn can activate inflammasomes in immune cells, perpetuating the inflammatory cascade.[2]
Experimental Protocols
In Vivo Trovafloxacin/LPS Co-exposure Model in Mice
This model is widely used to study the idiosyncratic-like hepatotoxicity of trovafloxacin.
Materials:
-
Trovafloxacin mesylate
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for Trovafloxacin (e.g., 0.5% methylcellulose in sterile water)
-
Sterile saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Equipment for blood and tissue collection
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment, with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Fasting: Fast the mice for 12 hours before the administration of trovafloxacin.
-
Trovafloxacin Administration: Prepare a suspension of trovafloxacin in the chosen vehicle. Administer trovafloxacin (e.g., 150 mg/kg) or vehicle via oral gavage.
-
LPS Administration: Three hours after trovafloxacin administration, inject a non-hepatotoxic dose of LPS (e.g., 2.0 x 10^6 EU/kg) or sterile saline intraperitoneally.
-
Sample Collection: At predetermined time points (e.g., 6, 9, 12, or 24 hours) after LPS injection, euthanize the mice.
-
Blood Collection: Collect blood via cardiac puncture for the analysis of plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver injury.
-
Tissue Collection: Harvest the liver. A portion should be fixed in 10% neutral buffered formalin for histopathological analysis (H&E staining), while the remaining tissue can be snap-frozen in liquid nitrogen for molecular analyses (e.g., RNA or protein extraction).
In Vitro Cytotoxicity Assessment using LDH Assay in HepG2 Cells
This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is indicative of plasma membrane damage.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Trovafloxacin and its analogues
-
LDH cytotoxicity detection kit
-
96-well tissue culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of approximately 4 x 10^4 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of trovafloxacin or its analogues for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for maximum LDH release (lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) and carefully collect the cell-free supernatant.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's protocol. This typically involves adding a reaction mixture containing a substrate and a dye that changes color in the presence of LDH activity.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control (maximum LDH release).
Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production
This method uses a fluorescent probe that becomes fluorescent upon oxidation by ROS.
Materials:
-
Hepatocytes (primary or cell line)
-
Trovafloxacin and its analogues
-
Fluorescent ROS indicator (e.g., CM-H2DCFDA)
-
Culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Culture the cells and treat them with the desired concentrations of the fluoroquinolones for the chosen time period.
-
Probe Loading: Incubate the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in fluorescence intensity corresponds to an increase in ROS production.
-
Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Trovafloxacin-Induced Hepatotoxicity Signaling Pathway
The following diagram illustrates the key signaling events implicated in trovafloxacin-induced liver injury, particularly in the context of inflammatory stress.
Caption: Trovafloxacin-induced hepatotoxicity pathway.
Experimental Workflow for Comparing Fluoroquinolone Hepatotoxicity
The following diagram outlines a typical experimental workflow for the comparative assessment of fluoroquinolone-induced hepatotoxicity.
Caption: Workflow for hepatotoxicity comparison.
Conclusion
The experimental evidence strongly indicates that trovafloxacin possesses a unique and potent mechanism of hepatotoxicity that is not shared by its analogues like levofloxacin and ciprofloxacin. The convergence of inflammatory stress, mitochondrial dysfunction, and metabolic bioactivation appears to be the primary driver of trovafloxacin-induced liver injury. This comparative guide underscores the importance of employing advanced and mechanistically informative in vitro and in vivo models in preclinical drug development to identify compounds with a higher risk of causing idiosyncratic drug-induced liver injury. Further research into the specific structural motifs responsible for these toxicological differences will be crucial for the design of safer and more effective antibiotics in the future.
References
- 1. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive metabolite of trovafloxacin activates inflammasomes: Implications for trovafloxacin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trovafloxacin compared with levofloxacin, ofloxacin, ciprofloxacin, azithromycin and clarithromycin against unusual aerobic and anaerobic human and animal bite-wound pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trovafloxacin-induced gene expression changes in liver-derived in vitro systems: comparison of primary human hepatocytes to HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trovafloxacin, a fluoroquinolone antibiotic with hepatotoxic potential, causes mitochondrial peroxynitrite stress in a mouse model of underlying mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Trovafloxacin-induced Replication Stress Sensitizes HepG2 Cells to Tumor Necrosis Factor-alpha-induced Cytotoxicity Mediated by Extracellular Signal-regulated Kinase and Ataxia Telangiectasia and Rad3-related - PMC [pmc.ncbi.nlm.nih.gov]
Trovafloxacin Resistance Development: A Comparative Analysis with Other Quinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trovafloxacin resistance development relative to other key quinolone antibiotics, supported by experimental data. The focus is on the mechanisms of resistance and the comparative propensity for resistance emergence.
Executive Summary
Trovafloxacin generally exhibits potent activity against a broad spectrum of bacteria, including many strains resistant to older fluoroquinolones like ciprofloxacin.[1][2] Resistance to trovafloxacin, like other quinolones, primarily arises from specific mutations in the target enzymes—DNA gyrase and topoisomerase IV—and through the action of efflux pumps.[3][4][5] However, the development of high-level resistance to trovafloxacin often requires a more complex series of mutations compared to some other quinolones, suggesting a potentially lower propensity for rapid resistance evolution in certain pathogens.[1]
Mechanisms of Quinolone Resistance
Quinolone resistance in bacteria is a multifactorial process. The primary mechanisms include:
-
Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes (encoding DNA gyrase) and the parC and parE genes (encoding topoisomerase IV) are the most common cause of resistance. These mutations reduce the binding affinity of the quinolone to the enzyme-DNA complex.[5][6]
-
Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration to sub-inhibitory levels.[7][8][9]
-
Plasmid-Mediated Resistance: The acquisition of resistance genes, such as qnr genes, on mobile genetic elements can also contribute to reduced susceptibility.[10][11]
Comparative Analysis of Resistance Development
Studies have shown that the frequency and pathway of resistance development can differ between trovafloxacin and other quinolones.
Target Site Mutations and Resistance Levels
In many Gram-positive bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus, topoisomerase IV is the primary target for many fluoroquinolones, while DNA gyrase is the secondary target.[12][13] For Gram-negative bacteria, DNA gyrase is typically the primary target.[14]
High-level resistance to quinolones like ciprofloxacin can emerge from a single mutation in each of the primary and secondary target enzymes.[1] In contrast, the development of significant resistance to trovafloxacin in some pathogens appears to necessitate a more complex mutational landscape, potentially involving multiple mutations within the same target or in both targets. For instance, in S. aureus, high-level trovafloxacin resistance has been associated with the presence of mutations in both amino acid 80 and 84 of the GrlA subunit of topoisomerase IV, in addition to a mutation in GyrA.[1]
Table 1: Comparative MICs (μg/mL) of Quinolones against Streptococcus pneumoniae with Defined Resistance Mutations
| Strain/Mutant Type | Trovafloxacin | Ciprofloxacin | Ofloxacin | Sparfloxacin |
| Wild-Type (Parent) | 0.125 | 1 | 4 | 0.5 |
| First-Step Mutant (parC) | 0.25 - 0.5 | 4 - 8 | - | - |
| Second-Step Mutant (parC + gyrA) | 4 - 16 | 32 - 256 | - | - |
| Data synthesized from a study on in vitro selected mutants of S. pneumoniae.[15] |
Table 2: Comparative MICs (μg/mL) of Quinolones against Fluoroquinolone-Resistant Acinetobacter baumannii
| Quinolone | MIC₅₀ | MIC₉₀ |
| Trovafloxacin | 0.06 | 16 |
| Ciprofloxacin | 0.5 | 64 |
| Levofloxacin | 0.25 | 8 |
| Moxifloxacin | 0.12 | 16 |
| Data from a study on 140 clinical isolates of A. baumannii.[16] |
Frequency of Resistance
The frequency at which resistant mutants are selected varies among different quinolones and bacterial species. In vitro studies with S. pneumoniae have shown that first-step resistant mutants to ciprofloxacin can be selected at a frequency of approximately 1.0 x 10⁻⁹.[15] Resistance to trovafloxacin in vitro has been observed to occur at a general frequency of between 1x10⁻⁷ to 10⁻¹⁰, developing slowly through a multi-step mutation process similar to other fluoroquinolones.[3][4]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation of resistance data. Below are summaries of common protocols used in the cited studies.
Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of an antibiotic that prevents visible growth of a bacterium.
-
Methods:
-
Broth Microdilution: Serial dilutions of the antibiotic are prepared in a liquid growth medium in a microtiter plate. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic at which there is no visible growth after incubation.[17]
-
Agar Dilution: A series of agar plates containing different concentrations of the antibiotic are prepared. A standardized bacterial suspension is then spotted onto each plate. The MIC is the lowest antibiotic concentration that inhibits growth.[1]
-
Etest: A plastic strip with a predefined gradient of antibiotic is placed on an inoculated agar plate. After incubation, a zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the strip.[18]
-
Mutant Selection and Frequency Determination
-
Objective: To select for resistant mutants and determine the frequency at which they arise.
-
Method:
-
A large population of a susceptible bacterial strain (e.g., 10¹⁰ CFU) is plated onto agar medium containing the quinolone at a concentration that is a multiple of its MIC (e.g., 2x, 4x, or 8x MIC).[12]
-
The plates are incubated, and the number of colonies that grow are counted.
-
The mutation frequency is calculated by dividing the number of resistant colonies by the total number of bacteria plated.[15]
-
Identification of Resistance Mutations
-
Objective: To identify the specific genetic mutations responsible for resistance.
-
Method:
-
Genomic DNA is extracted from both the susceptible parent strain and the resistant mutants.
-
The quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes are amplified using the Polymerase Chain Reaction (PCR).[19]
-
The PCR products are then sequenced using methods like the dideoxy chain termination method.[17]
-
The nucleotide sequences of the mutant genes are compared to the wild-type sequences to identify any mutations that result in amino acid changes.
-
Visualizing Resistance Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
Caption: Overview of key mechanisms leading to quinolone resistance in bacteria.
Caption: A typical experimental workflow for characterizing quinolone resistance.
Conclusion
Trovafloxacin remains a potent fluoroquinolone, and the development of high-level resistance often requires the accumulation of multiple mutations. This characteristic may offer an advantage over some other quinolones where resistance can emerge more readily. However, cross-resistance between trovafloxacin and other fluoroquinolones is a significant clinical consideration.[4] Continuous surveillance and a deeper understanding of the molecular mechanisms of resistance are essential for preserving the efficacy of this class of antibiotics. The judicious use of all fluoroquinolones is critical to minimize the selection pressure that drives the emergence of resistance.
References
- 1. Topoisomerase Mutations in Trovafloxacin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Trovafloxacin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Positive Bacteria and the Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The prevalence of quinolone resistance genes of A, B, S in Escherichia coli strains isolated from three major hospitals in Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alarmingly High Segregation Frequencies of Quinolone Resistance Alleles within Human and Animal Microbiomes Are Not Explained by Direct Clinical Antibiotic Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity of the new fluoroquinolone trovafloxacin (CP-99,219) against DNA gyrase and topoisomerase IV mutants of Streptococcus pneumoniae selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Activities of Ciprofloxacin, Clinafloxacin, Gatifloxacin, Gemifloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Epidemiologically Defined Acinetobacter baumannii Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Drug-Specific Propensity Regarding the Acquisition of Fluoroquinolone Resistance in Escherichia coli: An in vitro Challenge and DNA Mutation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-Time PCR Assay for Detection of Fluoroquinolone Resistance Associated with grlA Mutations in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Analysis of Quinolone Resistance in Clinical Isolates of Klebsiella pneumoniae and Escherichia coli from Chinese Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Trovafloxacin (Standard) against newer generation antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fourth-generation fluoroquinolone, trovafloxacin, against a selection of newer generation antibiotics. While trovafloxacin demonstrated a broad spectrum of activity, its clinical use was halted due to severe hepatotoxicity. This analysis serves as a benchmark, highlighting the advancements in antibacterial efficacy and safety profiles of more recently developed agents. The data presented is intended to inform research and development efforts in the pursuit of novel antimicrobial therapies.
Executive Summary
Trovafloxacin was a potent antibacterial agent with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1] Its mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2][3] However, the significant risk of severe, and sometimes fatal, liver injury led to its withdrawal from the market.[4]
Newer generation antibiotics, including the fluoroquinolone delafloxacin, and antibiotics from other classes such as the aminomethylcycline omadacycline and the fluorocycline eravacycline, offer significant improvements in safety and, in many cases, enhanced or comparable in vitro activity against a range of bacterial pathogens. This guide will delve into a quantitative comparison of their performance, detail the experimental protocols for key assays, and visualize the underlying mechanisms of action and toxicity.
Data Presentation: In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) values of trovafloxacin and newer generation antibiotics against a panel of clinically relevant bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: Comparative In Vitro Activity (MIC µg/mL) Against Aerobic Gram-Positive Bacteria
| Organism | Trovafloxacin (MIC50/MIC90) | Delafloxacin (MIC50/MIC90) | Omadacycline (MIC50/MIC90) | Eravacycline (MIC50/MIC90) |
| Staphylococcus aureus (MSSA) | 0.032 / -[5] | ≤0.004 / 0.008[6] | 0.12 / 0.25[7] | 0.06 / 0.12[8] |
| Staphylococcus aureus (MRSA) | 1.0 / -[5] | 0.12 / 0.25[9] | 0.25 / 0.5[7] | 0.12 / 0.5[8] |
| Streptococcus pneumoniae | 0.064 / -[5] | 0.008 / 0.03[9] | 0.06 / 0.12[7] | 0.008 / 0.015[8] |
| Enterococcus faecalis | 0.25 / -[5] | 0.12 / 0.5[9] | 0.12 / 0.25[7] | 0.06 / 0.12[8] |
| Enterococcus faecium (VRE) | 16.0 / -[5] | >4 / >4[9] | 0.12 / 0.25[7] | 0.06 / 0.12[8] |
Table 2: Comparative In Vitro Activity (MIC µg/mL) Against Aerobic Gram-Negative Bacteria
| Organism | Trovafloxacin (MIC50/MIC90) | Delafloxacin (MIC50/MIC90) | Omadacycline (MIC50/MIC90) | Eravacycline (MIC50/MIC90) |
| Escherichia coli | - / ≤0.03[10] | 0.03 / 2[9] | 1 / 4[7] | 0.25 / 0.5[8] |
| Klebsiella pneumoniae | - | 0.12 / 8[9] | 2 / 8[7] | 0.5 / 2[8] |
| Pseudomonas aeruginosa | - | 0.25 / 4[6] | >16 / >16[7] | - / - |
| Haemophilus influenzae | - / ≤0.03[10] | ≤0.004 / ≤0.004[9] | 1 / 2[11] | - / - |
Table 3: Comparative In Vitro Activity (MIC µg/mL) Against Anaerobic Bacteria
| Organism | Trovafloxacin (MIC50/MIC90) | Delafloxacin (MIC50/MIC90) | Omadacycline (MIC50/MIC90) | Eravacycline (MIC50/MIC90) |
| Bacteroides fragilis group | 0.12 / 1.0 | 0.5 / 4 | 0.5 / 4 | ≤4 (all isolates)[1] |
| Prevotella spp. | - | - / - | 0.5 / 2 | ≤0.5 (all isolates)[1] |
| Clostridium difficile | - | - / - | 0.25 / 0.5 | 0.12 / 0.25[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared from fresh, actively growing colonies on an appropriate agar plate. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Antibiotic Dilution: Serial twofold dilutions of the antibiotics are prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium only) are included on each plate. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Kinetic Assay
This assay measures the rate of bacterial killing by an antimicrobial agent over time.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared in a suitable broth medium to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Antibiotic Exposure: The bacterial culture is exposed to the antibiotic at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control without any antibiotic is run in parallel.
-
Sampling and Viable Counts: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours). Serial dilutions of these aliquots are plated onto appropriate agar plates.
-
Data Analysis: After incubation, the number of colonies on each plate is counted to determine the CFU/mL at each time point. The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.
Post-Antibiotic Effect (PAE) Assay
The PAE assay measures the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.
-
Antibiotic Exposure: A logarithmic-phase bacterial culture is exposed to a specific concentration of the antibiotic (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). A control culture is incubated under the same conditions without the antibiotic.
-
Antibiotic Removal: The antibiotic is removed by a 1:1000 dilution of the culture in fresh, pre-warmed broth to reduce the antibiotic concentration to well below the MIC.
-
Monitoring Regrowth: Both the antibiotic-exposed and control cultures are incubated, and the viable bacterial count (CFU/mL) is determined at regular intervals.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the CFU/mL in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the untreated control culture.[3]
Mandatory Visualization
Mechanism of Action of Fluoroquinolones
Fluoroquinolones, including trovafloxacin, exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.
Caption: Fluoroquinolone Inhibition of Bacterial DNA Synthesis.
Trovafloxacin-Induced Hepatotoxicity Signaling Pathway
The hepatotoxicity of trovafloxacin is a complex process involving inflammatory stress and direct effects on hepatocytes. A key aspect is the interaction with tumor necrosis factor-alpha (TNF-α), which potentiates liver injury.
Caption: Key Pathways in Trovafloxacin-Induced Liver Injury.
Experimental Workflow for Time-Kill Kinetic Assay
The following diagram outlines the key steps in performing a time-kill kinetic assay to evaluate the bactericidal or bacteriostatic activity of an antibiotic.
References
- 1. Molecular Mechanisms of Hepatocellular Apoptosis Induced by Trovafloxacin-Tumor Necrosis Factor-alpha Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-kill study of the activity of trovafloxacin compared with ciprofloxacin, sparfloxacin, metronidazole, cefoxitin, piperacillin and piperacillin/tazobactam against six anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postantibiotic effect of trovafloxacin against gram-positive and -negative organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trovafloxacin Enhances TNF-Induced Inflammatory Stress and Cell Death Signaling and Reduces TNF Clearance in a Murine Model of Idiosyncratic Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Postantibiotic Effect of Trovafloxacin against Gram-Positive and -Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: Standard Personal Protective Equipment and Disposal Plan for Trovafloxacin
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Trovafloxacin. Adherence to these protocols is critical to mitigate health risks associated with this hazardous drug.
Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, is classified as a hazardous drug due to its potential for serious health effects, including hepatotoxicity and reproductive toxicity.[1][2] As there is no established safe level of exposure to cytotoxic drugs, all handling of Trovafloxacin must be conducted with the utmost care, following the principles outlined in USP General Chapter <800> for handling hazardous drugs.[3][4] This ensures the safety of personnel and prevents environmental contamination.
Personal Protective Equipment (PPE) for Handling Trovafloxacin
All personnel handling Trovafloxacin in any form, from receiving to disposal, must wear appropriate PPE. The following table summarizes the required PPE for various activities.
| Activity | Required Personal Protective Equipment |
| Receiving, Unpacking, and Storing | - Gloves: Two pairs of chemotherapy gloves meeting ASTM D6978 standards.[5] - Gown: A disposable gown resistant to permeability by hazardous drugs.[5] |
| Compounding (Non-Sterile and Sterile) | - Gloves: Two pairs of sterile, powder-free chemotherapy gloves meeting ASTM D6978 standards. Change gloves every 30 minutes or immediately if torn or contaminated.[5] - Gown: A disposable, polyethylene-coated gown that closes in the back with long sleeves and tight-fitting cuffs.[4][6] - Eye and Face Protection: A full-face shield with goggles.[4][7] - Respiratory Protection: A fit-tested NIOSH-certified N95 respirator is required for most activities. For spills or potential aerosol generation, a powered air-purifying respirator (PAPR) or a full-facepiece chemical cartridge-type respirator should be used.[4][7] - Head and Shoe Covers: Disposable head and hair covers, and two pairs of shoe covers are required.[5][7] |
| Administering (in a research setting) | - Gloves: Two pairs of chemotherapy gloves meeting ASTM D6978 standards.[5] - Gown: A disposable, polyethylene-coated gown. - Eye and Face Protection: A full-face shield or goggles if there is a risk of splashing. |
| Spill Cleanup | - Gloves: Two pairs of chemotherapy gloves. - Gown: An impervious gown. - Respiratory Protection: A fit-tested full-facepiece chemical cartridge-type respirator or a PAPR.[4] - Eye and Face Protection: Goggles and a face shield.[4] - Shoe Covers: Two pairs of shoe covers. |
| Waste Disposal | - Gloves: Two pairs of chemotherapy gloves. - Gown: A disposable gown. - Eye and Face Protection: Goggles and a face shield when handling liquid waste. |
Trovafloxacin Handling and Disposal Workflow
The following diagram outlines the standard operational workflow for handling Trovafloxacin, from receiving the compound to the final disposal of waste. Adherence to this workflow is mandatory to ensure personnel safety and regulatory compliance.
Detailed Operational and Disposal Plan
1. Engineering Controls:
-
All manipulations of Trovafloxacin that could generate dust or aerosols must be performed in a containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), which is located in a containment secondary engineering control (C-SEC) with negative pressure.[8]
2. Donning and Doffing PPE:
-
A clear, written procedure for the proper sequence of donning and doffing PPE must be established and followed to prevent contamination.
-
Outer gloves should be removed and discarded into a designated hazardous waste container before leaving the immediate work area.[5]
-
Gowns must be removed before leaving the negative pressure area.
3. Spill Management:
-
A spill kit containing all necessary materials for cleaning up a Trovafloxacin spill must be readily available in all areas where it is handled.
-
In the event of a spill, the area should be immediately secured, and only personnel with appropriate training and PPE should perform the cleanup.
4. Waste Disposal Protocol:
All materials contaminated with Trovafloxacin are considered hazardous waste and must be disposed of accordingly. The recommended method of disposal is incineration by a licensed hazardous waste management company.[9]
-
Segregation: At the point of generation, all Trovafloxacin-contaminated waste must be segregated into clearly labeled, leak-proof containers. This includes:
-
Sharps: Needles, syringes, and other sharp objects must be placed in a designated chemotherapy sharps container.
-
PPE: Used gloves, gowns, masks, and shoe covers.
-
Solid Waste: Vials, contaminated labware (e.g., pipette tips, tubes), and cleaning materials.
-
Liquid Waste: Unused or expired solutions.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste - Trovafloxacin" and the date of accumulation.
-
Storage: Waste containers should be stored in a secure, designated satellite accumulation area (SAA) with secondary containment to prevent spills.[10] The SAA must be located away from general laboratory traffic.
-
Pickup and Disposal: Regularly schedule pickups with a licensed hazardous waste disposal company. Ensure all required waste manifests are completed accurately.
Decontamination
All surfaces and equipment potentially contaminated with Trovafloxacin must be deactivated, decontaminated, and cleaned. A two-step process using a deactivating agent followed by a cleaning agent (e.g., germicidal detergent) is recommended.
By adhering to these stringent safety protocols, research institutions can create a safer working environment for their personnel and ensure the responsible management of hazardous pharmaceutical compounds like Trovafloxacin.
References
- 1. drugs.com [drugs.com]
- 2. Trovafloxacin - Wikipedia [en.wikipedia.org]
- 3. USP 800 | USP [usp.org]
- 4. halyardhealth.com [halyardhealth.com]
- 5. utoledo.edu [utoledo.edu]
- 6. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. uspnf.com [uspnf.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. nswai.org [nswai.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
